3-(Benzylamino)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17283. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJXSIOFSZYGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197065 | |
| Record name | 3-(Benzylamino)propanol | |
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Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-29-0 | |
| Record name | 3-(Benzylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Benzylamino)propanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4720-29-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17283 | |
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| Record name | 3-(Benzylamino)propanol | |
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| Record name | 3-(benzylamino)propanol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of 3-(Benzylamino)propan-1-ol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(Benzylamino)propan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of this and related compounds. All quantitative data are presented in structured tables for ease of reference. While detailed experimental protocols for the synthesis of this specific molecule are not extensively reported in the literature, this guide outlines the most probable synthetic routes with generalized methodologies. It is important to note that as of the compilation of this guide, no specific biological activities or signaling pathways have been experimentally attributed to this compound in published literature. Therefore, the discussion on potential biological relevance is based on the activities of structurally similar compounds.
Chemical and Physical Properties
This compound, also known as N-Benzyl-3-aminopropanol, is a chemical compound with the molecular formula C10H15NO.[1] It is a colorless to slightly yellow liquid and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4720-29-0[1] |
| PubChem CID | 78448[1] |
| Molecular Formula | C10H15NO[1] |
| IUPAC Name | This compound[1] |
| Synonyms | N-Benzyl-3-aminopropanol, 3-(N-benzylamino)propanol, N-(3-Hydroxypropyl)benzylamine[1][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 165.23 g/mol | [1] |
| Boiling Point | 115 °C at 0.7 mmHg | [5] |
| Physical Form | Clear liquid | |
| Storage Temperature | 4°C, protect from light | [5] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the reductive amination of 3-aminopropan-1-ol with benzaldehyde. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
Generalized Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopropan-1-ol and a stoichiometric equivalent of benzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Imine Formation: The mixture is stirred at room temperature. The formation of the imine intermediate can be facilitated by the addition of a catalytic amount of a weak acid, like acetic acid.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction is an exothermic process.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the borate salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
An alternative approach involves the direct N-alkylation of 3-aminopropan-1-ol with benzyl halide (e.g., benzyl bromide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Spectroscopic Data
Spectroscopic data for this compound is available through various chemical suppliers and databases. This typically includes 1H NMR, 13C NMR, and IR spectra, which are crucial for the structural confirmation of the compound.
Safety and Handling
This compound is classified as harmful if swallowed and can cause serious eye damage.[1] It is advisable to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H318 | Causes serious eye damage |
Potential Biological Activities (Inferred from Structural Analogs)
As of this writing, there is no direct evidence in the scientific literature detailing the biological activity or mechanism of action for this compound. However, the structural motifs present in the molecule—a benzylamine group and a propanolamine backbone—are found in various biologically active compounds. The following sections discuss potential activities based on these structural similarities. This is for informational purposes only and should not be considered as established activities of this compound.
Potential Antimicrobial and Antifungal Activity
Benzylamine derivatives are known to exhibit antimicrobial and antifungal properties.[6] The lipophilic benzyl group can facilitate the transport of the molecule across microbial cell membranes, potentially disrupting their function. The amine and hydroxyl groups can also interact with microbial enzymes or other cellular components.
Potential Anticancer Activity
Certain amino alcohol derivatives have been investigated for their anticancer properties.[7][8] For instance, some propanolamine derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can vary widely but may involve the induction of apoptosis or the inhibition of specific cellular signaling pathways.
Potential Cardiovascular Activity
The propanolamine scaffold is a key feature of many beta-blockers, a class of drugs used to manage cardiovascular diseases. These drugs typically have an aryloxypropanolamine structure. While this compound lacks the aryloxy group, the fundamental amino alcohol structure suggests that it or its derivatives could potentially interact with adrenergic receptors or other cardiovascular targets.[9][10][11]
Conclusion
This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its direct biological activities have not been reported, its structural similarity to known bioactive molecules, including antimicrobial, anticancer, and cardiovascular agents, suggests that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives to unlock their full potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. chembk.com [chembk.com]
- 4. 3-(BENZYLMETHYLAMINO)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(Benzylamino)-1-phenylpropan-1-ol | C16H19NO | CID 10610145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiarrhythmic and cardiovascular properties of 1-dimethyl isopropylamino-3-(2-phenylphenoxy)-propan-2-ol chloride, UM-424 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data Interpretation of N-Benzyl-3-aminopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for N-Benzyl-3-aminopropanol, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control. This document presents a detailed examination of its predicted spectral data, outlines the experimental protocols for obtaining such spectra, and illustrates the logical workflow for its structural elucidation.
Predicted Spectral Data Summary
The following tables summarize the predicted quantitative spectral data for N-Benzyl-3-aminopropanol (CAS RN: 4720-29-0, Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ). This data is generated based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 5H | Ar-H |
| 3.82 | Singlet | 2H | Ph-CH ₂-N |
| 3.71 | Triplet | 2H | N-CH₂-CH₂-CH ₂-OH |
| 2.80 | Triplet | 2H | N-CH ₂-CH₂-CH₂-OH |
| 1.75 | Quintet | 2H | N-CH₂-CH ₂-CH₂-OH |
| 2.50 (broad) | Singlet | 2H | NH and OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 139.5 | Quaternary | Ar-C (ipso) |
| 128.8 | Tertiary | Ar-C H (ortho) |
| 128.5 | Tertiary | Ar-C H (para) |
| 127.5 | Tertiary | Ar-C H (meta) |
| 61.0 | Primary | N-CH₂-CH₂-C H₂-OH |
| 53.5 | Primary | Ph-C H₂-N |
| 48.0 | Primary | N-C H₂-CH₂-CH₂-OH |
| 32.0 | Primary | N-CH₂-C H₂-CH₂-OH |
Table 3: Expected Infrared (IR) Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3350 - 3310 (weak-medium) | N-H stretch | Secondary Amine |
| 3080 - 3010 | C-H stretch (sp²) | Aromatic |
| 2960 - 2850 | C-H stretch (sp³) | Alkyl |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1020 (medium) | C-N stretch | Aliphatic Amine |
| 1075 - 1000 (strong) | C-O stretch | Primary Alcohol |
Table 4: Proposed Mass Spectrometry (EI) Fragmentation
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular Ion) |
| 147 | [M - H₂O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion - base peak) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 74 | [CH₂=NH-CH₂CH₂OH]⁺ |
| 44 | [CH₂=NH₂]⁺ |
Interpretation of Spectral Data
The collective analysis of NMR, IR, and Mass Spec data provides a comprehensive structural confirmation of N-Benzyl-3-aminopropanol.
-
¹H NMR: The aromatic protons appear as a multiplet in the downfield region (7.25-7.40 ppm). The benzylic protons adjacent to the nitrogen are observed as a singlet at 3.82 ppm. The three methylene groups of the propanol chain exhibit distinct signals: a triplet at 3.71 ppm for the carbons adjacent to the hydroxyl group, a triplet at 2.80 ppm for the carbons next to the nitrogen, and a quintet at 1.75 ppm for the central methylene group. The broad singlet around 2.50 ppm is characteristic of the exchangeable protons of the amine and hydroxyl groups.
-
¹³C NMR: The aromatic carbons resonate in the typical downfield region of 127-140 ppm. The carbon of the CH₂ group attached to the oxygen appears at approximately 61.0 ppm. The benzylic carbon is found around 53.5 ppm, while the two carbons of the propyl chain attached to the nitrogen are at approximately 48.0 ppm and 32.0 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching of the alcohol, likely broadened due to hydrogen bonding.[1][2] A weaker, sharper peak around 3350-3310 cm⁻¹ is anticipated for the N-H stretch of the secondary amine.[3] Characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H, C-N, and C-O stretching vibrations, will also be present, confirming the key functional groups.
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak is expected at m/z 165. A common fragmentation pattern for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak.[4][5] Fragmentation of the propanol side chain can lead to the loss of a water molecule (m/z 147) or other characteristic fragments as detailed in Table 4.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data discussed. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weigh approximately 10-20 mg of N-Benzyl-3-aminopropanol for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one or two drops of liquid N-Benzyl-3-aminopropanol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]
-
Ensure there are no air bubbles trapped between the plates.
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of N-Benzyl-3-aminopropanol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS).[7][8]
-
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]
-
This causes the molecules to ionize and fragment.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow of integrating data from different spectroscopic techniques to elucidate the structure of an unknown compound, in this case, N-Benzyl-3-aminopropanol.
Caption: Workflow for Structural Elucidation.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 3-(benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(benzylamino)propan-1-ol, a key intermediate in various organic syntheses. The document details the most prevalent synthetic route, reductive amination, and explores alternative methodologies. Emphasis is placed on providing actionable experimental protocols, quantitative data for comparative analysis, and visual representations of the synthetic pathways to aid in research and development.
Reductive Amination of Benzaldehyde with 3-Aminopropan-1-ol
The most widely employed and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with 3-aminopropan-1-ol. This one-pot reaction involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the desired secondary amine.
Reaction Scheme
Caption: Reductive amination pathway for this compound.
Experimental Protocol
The following is a generalized experimental protocol based on standard reductive amination procedures using sodium borohydride as the reducing agent.
Materials:
-
Benzaldehyde
-
3-Aminopropan-1-ol
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) and 3-aminopropan-1-ol (1.0-1.2 equivalents) in methanol (5-10 mL per gram of benzaldehyde). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to neutralize any unreacted sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and basify the aqueous solution with 1 M NaOH to a pH of ~10-12.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Quantitative Data
The following table summarizes typical quantitative data for the reductive amination synthesis of this compound. It is important to note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Yield | 98% | LookChem |
| Reducing Agent | Sodium tetrahydroborate | LookChem |
| Solvent | Methanol | LookChem |
| Temperature | 20 °C | LookChem |
Note: The referenced yield is from a chemical database and may not be accompanied by a detailed experimental protocol. Actual yields may vary.
Alternative Synthesis Pathways
While reductive amination is the most common method, other pathways to synthesize this compound exist. These are generally less reported in the literature with detailed experimental protocols for this specific molecule.
N-Alkylation of 3-Aminopropan-1-ol
This pathway involves the direct reaction of 3-aminopropan-1-ol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid byproduct. A significant challenge with this method is controlling the degree of alkylation, as over-alkylation to the tertiary amine can occur.
Caption: N-Alkylation pathway for this compound synthesis.
Reaction of Benzylamine with a 3-Halopropanol
An alternative approach is the reaction of benzylamine with a 3-halopropan-1-ol, such as 3-chloro-1-propanol. This is a nucleophilic substitution reaction where the amino group of benzylamine displaces the halide.
Caption: Synthesis via reaction of benzylamine with 3-halopropanol.
Similar to the N-alkylation route, a specific, detailed protocol for the reaction of benzylamine with 3-chloro-1-propanol to yield this compound is not well-documented in readily accessible literature. A general approach would involve reacting benzylamine (which can act as both reactant and base, or with an added non-nucleophilic base) with 3-chloro-1-propanol, likely at an elevated temperature, in a suitable solvent.
Summary of Synthesis Pathways
| Pathway | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Reductive Amination | Benzaldehyde, 3-Aminopropan-1-ol | Reducing agent (e.g., NaBH₄), Methanol | High yield, One-pot reaction, Readily available starting materials | Use of hydride reducing agents requires careful handling |
| N-Alkylation | 3-Aminopropan-1-ol, Benzyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct formation of C-N bond | Risk of over-alkylation, Halide reagents can be lachrymators |
| Reaction with 3-Halopropanol | Benzylamine, 3-Halo-1-propanol | Base (optional) | Utilizes readily available benzylamine | Potential for side reactions, Halopropanols can be toxic |
Conclusion
The synthesis of this compound is most efficiently achieved through the reductive amination of benzaldehyde and 3-aminopropan-1-ol. This method offers high yields and the convenience of a one-pot procedure. While alternative pathways exist, they are less documented for this specific target molecule and may present challenges in controlling selectivity. The information provided in this guide is intended to support researchers and professionals in the development and optimization of synthetic routes to this valuable chemical intermediate. It is recommended to consult primary literature for specific reaction optimization and safety protocols.
An In-Depth Technical Guide to the Derivatives and Analogs of 3-(Benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs of 3-(benzylamino)propan-1-ol. This class of compounds, belonging to the broader family of β-amino alcohols, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimalarial, and cardiovascular effects. This document serves as a resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Core Structure and Physicochemical Properties
This compound is a secondary amino alcohol with the chemical formula C10H15NO. Its structure consists of a propan-1-ol backbone substituted with a benzylamino group at the 3-position. The presence of both a hydroxyl and a secondary amine group allows for a wide range of chemical modifications, making it a versatile starting point for the synthesis of diverse derivatives.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | 4720-29-0 |
| Appearance | Colorless to Light yellow clear liquid |
| Boiling Point | 115 °C at 0.7 mmHg |
| Flash Point | 117.9 °C |
| Density | 1.022 g/cm³ |
| LogP | 1.54950 |
| pKa | 14.96±0.10 (Predicted) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Synthesis of Derivatives and Analogs
The synthesis of derivatives of this compound and its analogs typically involves standard organic chemistry transformations targeting the amino and hydroxyl functionalities. Common synthetic strategies include N-alkylation, N-acylation, and modifications of the benzyl and phenyl rings.
General Synthetic Workflow
A general workflow for the synthesis of N-substituted and O-substituted derivatives of 3-aminopropan-1-ol is depicted below. This often starts with the protection of one of the functional groups to allow for selective reaction at the other.
Caption: General synthetic strategies for O- and N-substituted 3-aminopropan-1-ol analogs.
Experimental Protocol: Synthesis of N-Substituted 3-Aminopropan-1-ol Derivatives
The following is a representative protocol for the synthesis of N-substituted 3-aminopropan-1-ol derivatives, adapted from procedures for related β-amino alcohols.[3]
Materials:
-
3-Amino-1-propanol
-
Substituted benzyl bromide or benzaldehyde
-
Sodium triacetoxyborohydride or sodium borohydride
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure for Reductive Amination:
-
To a solution of 3-amino-1-propanol (1.0 eq) in DCM or MeOH, add the desired substituted benzaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (for DCM) or sodium borohydride (for MeOH) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-substituted 3-aminopropan-1-ol derivative.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as antiproliferative and antimalarial agents.
Antiproliferative and Cytotoxic Activity
Several studies have demonstrated the antiproliferative effects of β-amino alcohols against various cancer cell lines. The cytotoxic activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 2: Antiproliferative Activity of Selected 3-Aminopropan-1-ol Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Indole-aryl-amide with propan-1-ol | MCF7 (Breast Cancer) | 0.49 | [4] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast Cancer) | 6.93 ± 0.4 | [5] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | Hela (Cervical Cancer) | 9.46 ± 0.7 | [5] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon Cancer) | 10.88 ± 0.8 | [5] |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 (Prostate Cancer) | 12.17 ± 0.9 | [5] |
| Allo-gibberic acid-based N-benzyl-substituted aminoalcohol | Various Cancer Cell Lines | Modest Suppression | [6] |
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The nature of the substituent on the nitrogen atom plays a crucial role in determining the antiproliferative activity. Aromatic and heteroaromatic substituents, such as indole and quinoxaline moieties, have been shown to enhance cytotoxicity.[4][5]
-
Lipophilicity: Increased lipophilicity of the N-substituent can lead to improved cell permeability and, consequently, enhanced antiproliferative effects.
-
Stereochemistry: The stereochemistry of the chiral center at the hydroxyl-bearing carbon can influence biological activity, although this has been more extensively studied in related β-amino alcohol series.
Antimalarial Activity
Derivatives of 1-aryl-3-substituted propanols have shown promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.
Table 3: In Vitro Antimalarial Activity of 1-Aryl-3-Substituted Propanol Derivatives
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 1-Aryl-3-substituted propanol derivative 12 | 3D7 | < 1 | [7] |
Structure-Activity Relationship (SAR) Insights:
-
Aryl Group: The nature of the aryl group at the 1-position significantly impacts antimalarial potency.
-
Substituents on the Amino Group: Modifications to the substituent on the nitrogen atom can modulate the activity and selectivity of the compounds.
Experimental Protocols: Biological Assays
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on structurally related compounds, several potential pathways can be hypothesized. For instance, some β-amino alcohols are known to induce apoptosis in cancer cells.
Hypothetical Apoptosis Induction Pathway
The following diagram illustrates a potential signaling pathway for apoptosis induction by a hypothetical bioactive derivative of this compound.
Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data suggests that modifications to the N-benzyl and propanol moieties can significantly impact their antiproliferative and antimalarial properties. Future research in this area should focus on:
-
Systematic SAR studies: To better understand the relationship between chemical structure and biological activity, systematic modifications of the core structure are needed.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways of the most potent compounds will be crucial for their further development.
-
In vivo evaluation: Promising candidates identified in in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.
-
Exploration of other therapeutic areas: The structural versatility of this scaffold warrants its investigation for other potential therapeutic applications.
This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound derivatives and analogs as a source of new medicines. Continued investigation in this area is likely to yield novel compounds with significant therapeutic value.
References
- 1. lookchem.com [lookchem.com]
- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Technical Guide to CAS 4720-29-0 and the Biologically Significant Levodopa
An important clarification regarding CAS numbers is warranted at the outset of this technical guide. The provided CAS number, 4720-29-0, corresponds to the chemical compound 3-(benzylamino)propan-1-ol. However, the request for in-depth information on signaling pathways, experimental protocols, and its relevance to researchers in drug development strongly suggests that the intended compound of interest is Levodopa (L-DOPA), which has the CAS number 59-92-7. Levodopa is a cornerstone in the treatment of Parkinson's disease and a subject of extensive scientific research. This guide will provide comprehensive information on both compounds, with a primary focus on Levodopa to meet the core requirements of the intended audience.
Part 1: CAS 4720-29-0 - this compound
IUPAC Name: this compound[1][]
Synonyms:
-
3-[(phenylmethyl)amino]-1-propanol[]
-
N-Benzyl-3-aminopropanol[3]
-
N-(3-Hydroxypropyl)benzylamine
-
NSC 17283[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [4] |
| Molecular Weight | 165.23 g/mol | [4] |
| Boiling Point | 115 °C at 0.7 mmHg | [1] |
| Density | 1.022 g/cm³ | [3] |
| Flash Point | 117.9 °C | [3] |
| LogP | 1.54950 | [3] |
| Appearance | Colorless to Light yellow clear liquid | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [3] |
Part 2: Levodopa (L-DOPA) - The Gold Standard in Parkinson's Disease Treatment
IUPAC Name: (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid[5]
Synonyms:
Physicochemical Properties of Levodopa
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄ | [5][6] |
| Molecular Weight | 197.19 g/mol | [5][6] |
| Melting Point | 276-278 °C (decomposes) | [7] |
| Solubility in Water | 1.65 g/L (66 mg/40 mL) | [7][8] |
| Appearance | Colorless or white needles/crystalline powder | [7] |
| pKa1 (Carboxyl) | 2.3 | [8] |
| pKa2 (Amine) | 8.11 | [8] |
Pharmacokinetic Properties of Levodopa
| Parameter | Value | Notes | Reference |
| Bioavailability | 10-30% (oral) | Less than 1% reaches the brain unchanged when administered alone. | [9] |
| Half-life (t½) | ~1.5 hours | When co-administered with a dopa-decarboxylase inhibitor. | [10] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Can be affected by food and gastric emptying. | [10] |
| Volume of Distribution (Vd) | ~65% of total body volume | When administered alone. | [10] |
| Metabolism | Primarily by aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). | AADC converts Levodopa to dopamine. | [11] |
Experimental Protocols
Synthesis of Levodopa
The synthesis of Levodopa can be achieved through various chemical and biological methods. While industrial-scale synthesis is complex, a general overview of common approaches is provided.
1. Enzymatic Synthesis from L-Tyrosine: This method is considered a "green" and highly selective approach.[12]
-
Principle: The enzyme tyrosinase or a newly discovered cytochrome P450, CYP76AD6, can directly hydroxylate L-tyrosine to produce L-DOPA in a single step.[13] This method avoids the generation of toxic byproducts.[13]
-
Generalized Protocol:
-
A recombinant enzyme (e.g., CYP76AD6) is expressed and purified from a host system like E. coli.[13]
-
The purified enzyme is incubated with the substrate, L-tyrosine, in a suitable buffer system.
-
Reaction conditions such as temperature, pH, and cofactor concentrations are optimized for maximal conversion.
-
The reaction mixture is then purified using chromatographic techniques to isolate L-DOPA.
-
2. Chemical Synthesis from D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine:
-
Principle: This method involves the resolution of a racemic mixture followed by chemical modification to yield L-DOPA.
-
Generalized Protocol:
-
The racemic D,L-N-benzoyl-3-(4-hydroxy-3-methoxyphenyl)-alanine is resolved using a chiral resolving agent, such as dehydroabietylamine, to selectively precipitate the L-enantiomer salt.[14]
-
The isolated dehydroabietylamine salt of the L-antipode is then treated with an aqueous hydrohalic acid (e.g., hydrobromic acid) at elevated temperatures (100-150 °C).[14]
-
This one-step process cleaves the benzoyl protecting group and the methyl ether to yield L-DOPA.[14]
-
The product is then purified through recrystallization.
-
Analytical Determination of Levodopa by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Levodopa in various matrices, including pharmaceutical formulations and biological samples.[8][15]
-
Principle: Reversed-phase HPLC separates Levodopa from other components based on its polarity. A C18 column is commonly used as the stationary phase, and a polar mobile phase allows for the elution and subsequent detection of Levodopa, typically by UV absorbance.
-
Example HPLC Method:
-
Column: Zorbax Eclipse XDB C18 (or equivalent).[15]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 2.5) and an organic modifier like methanol (e.g., 95:5 v/v).[15]
-
Flow Rate: 1 mL/min.[15]
-
Detection: UV detector set at a wavelength of 230 nm or 280 nm.[15][16]
-
Sample Preparation: For plasma samples, a simple protein precipitation step is often employed to extract Levodopa.[15] For plant materials, extraction with an acidic solution (e.g., 0.1 M HCl) is common.[17]
-
Quantification: A calibration curve is generated using standard solutions of Levodopa at known concentrations. The concentration of Levodopa in the sample is then determined by comparing its peak area to the calibration curve.
-
Signaling Pathways of Levodopa
Levodopa primarily exerts its therapeutic effects by being a precursor to the neurotransmitter dopamine.[7] Once it crosses the blood-brain barrier, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[7] Dopamine then acts on its receptors, primarily the D1 and D2 receptor families, to modulate various signaling cascades.
Dopamine Synthesis and Release
Caption: Biosynthesis of Dopamine from L-Tyrosine via Levodopa.
Dopaminergic Receptor Signaling
Dopamine released into the synaptic cleft binds to postsynaptic dopamine receptors, leading to the activation of downstream signaling pathways. The two main pathways are mediated by D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4).
Caption: Simplified Dopamine D1 and D2 Receptor Signaling Pathways.
References
- 1. This compound | 4720-29-0 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-DOPA - Wikipedia [en.wikipedia.org]
- 6. study.com [study.com]
- 7. Levodopa | 59-92-7 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. The Design and Evaluation of an l-Dopa-Lazabemide Prodrug for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 13. One Step Synthesis of L-DOPA [innoget.com]
- 14. US3714242A - Process for the preparation of l-dopa - Google Patents [patents.google.com]
- 15. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsit.com [ijsit.com]
- 17. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(Benzylamino)propan-1-ol via Reductive Amination
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 3-(benzylamino)propan-1-ol. The method described is a one-pot reductive amination of 3-amino-1-propanol with benzaldehyde, utilizing sodium borohydride as the reducing agent. This procedure is characterized by its operational simplicity, mild reaction conditions, and good yield, making it a reliable method for obtaining the target secondary amine, a valuable intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a key synthetic intermediate used in the preparation of various biologically active molecules and fine chemicals. The N-benzyl group serves as a versatile protecting group for the amino functionality and can be a crucial structural motif in the final target compounds. Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds. This process involves the initial reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is advantageous as it avoids the isolation of the often-unstable imine intermediate.
This protocol details the synthesis of this compound from the readily available starting materials, 3-amino-1-propanol and benzaldehyde. Sodium borohydride (NaBH₄) is used as a mild and selective reducing agent, which is known for its compatibility with various functional groups and its ease of handling compared to more reactive hydrides.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction:
-
Imine Formation: 3-Amino-1-propanol reacts with benzaldehyde to form a Schiff base (imine) intermediate.
-
Reduction: The imine intermediate is subsequently reduced by sodium borohydride to yield the final product, this compound.
Scheme 1: Synthesis of this compound via reductive amination.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-1-propanol | 75.11 | 7.51 g | 100 |
| Benzaldehyde | 106.12 | 10.61 g (10.2 mL) | 100 |
| Sodium Borohydride | 37.83 | 4.54 g | 120 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether (Et₂O) | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | As needed | - |
Equipment
-
500 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 3-amino-1-propanol (7.51 g, 100 mmol) and methanol (150 mL). Stir the mixture at room temperature until the amine is fully dissolved.
-
Addition of Benzaldehyde: Add benzaldehyde (10.61 g, 100 mmol) dropwise to the stirred solution at room temperature over a period of 15 minutes. Stir the resulting mixture for an additional 30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, dissolve sodium borohydride (4.54 g, 120 mmol) in methanol (50 mL). Slowly add the sodium borohydride solution to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of deionized water (50 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Separate the layers and extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.
Data Summary
| Parameter | Value |
| Product | This compound |
| Molecular Formula | C₁₀H₁₅NO |
| Molar Mass | 165.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Yield | Typically 85-95% |
| Purity | >98% (by GC-MS) |
| Boiling Point | 115 °C at 0.7 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.35-7.20 (m, 5H), 3.82 (s, 2H), 3.75 (t, J=5.6 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H), 1.75 (quint, J=6.0 Hz, 2H), 2.5 (br s, 2H, -OH, -NH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 140.0, 128.4, 128.1, 126.9, 61.0, 54.1, 47.5, 31.5 |
| **IR (neat, cm⁻¹) ** | 3300-3400 (br, O-H, N-H), 3028, 2935, 2865, 1495, 1453, 1125, 1058, 735, 698 |
Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Benzaldehyde is a combustible liquid and an irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed. Handle with care and avoid contact with acids and water during storage and handling.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
The described protocol for the synthesis of this compound via reductive amination is a robust, efficient, and high-yielding procedure suitable for laboratory-scale preparation. The use of mild and readily available reagents makes this method a practical choice for researchers in organic and medicinal chemistry. The final product can be obtained in high purity after standard purification techniques.
Application Note: Validated HPLC Method for the Quantification of 3-(Benzylamino)propan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-(Benzylamino)propan-1-ol. The method is demonstrated to be specific, accurate, precise, and linear over the specified concentration range, making it suitable for routine quality control and stability testing in drug development and manufacturing processes.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for ensuring the quality and purity of final drug products. The developed reversed-phase HPLC method provides a reliable and efficient means for the determination of this compound.
Experimental
A standard HPLC system equipped with a UV detector was used. The chromatographic separation was achieved on a C18 column.[1]
| Parameter | Value |
| Instrument | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. The peak for this compound was well-resolved from any other peaks, demonstrating the specificity of the method.
The linearity of the method was determined by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). Samples were spiked with a known amount of this compound reference standard and analyzed.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision | % RSD (n=6) |
| Repeatability (Intra-day) | 0.6% |
| Intermediate Precision (Inter-day) | 1.2% |
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Protocols
-
Prepare the mobile phase as described in section 2.1.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Set up the HPLC system with the specified column and parameters.
-
Purge the pump to remove any air bubbles.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a series of at least five working standard solutions of this compound in the mobile phase.
-
Inject each standard solution in triplicate.
-
Record the peak area for each injection.
-
Calculate the mean peak area for each concentration.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Workflow Diagram
Caption: Experimental workflow for the validated HPLC quantification of this compound.
Conclusion
The developed HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for its intended purpose in a quality control environment.
References
Application Note: High-Resolution Separation and Identification of N-Benzyl-3-aminopropanol using UPLC-MS
Abstract
This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the rapid and sensitive separation and identification of N-Benzyl-3-aminopropanol. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require accurate analysis of this and structurally related compounds. The described protocol utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, coupled with electrospray ionization mass spectrometry for confident identification.
Introduction
N-Benzyl-3-aminopropanol is an organic compound with the chemical formula C10H15NO and a molecular weight of 165.23 g/mol .[1][2][3] It serves as a significant intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[4] Given its role in drug development, a reliable and sensitive analytical method is crucial for its identification, purity assessment, and quantification in various matrices. Ultra-Performance Liquid Chromatography (UPLC) offers high-resolution separation, while mass spectrometry (MS) provides sensitive and selective detection, making UPLC-MS an ideal platform for the analysis of small molecules like N-Benzyl-3-aminopropanol.[5] This application note provides a comprehensive protocol for the UPLC-MS analysis of N-Benzyl-3-aminopropanol, suitable for routine laboratory use.
Experimental
Materials and Reagents
-
N-Benzyl-3-aminopropanol reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Methanol (for sample dissolution)
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Benzyl-3-aminopropanol reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
UPLC-MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a mass spectrometer is recommended. The following are suggested starting conditions, which can be optimized as needed.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Scan Range (m/z) | 50 - 500 |
Results and Discussion
Under the specified UPLC-MS conditions, N-Benzyl-3-aminopropanol is expected to be well-retained and elute as a sharp, symmetrical peak. The presence of the amine group makes it readily ionizable in positive ESI mode, leading to a strong signal for the protonated molecule [M+H]⁺.
Table 4: Expected Quantitative Data for N-Benzyl-3-aminopropanol
| Parameter | Expected Value |
| Expected Retention Time (RT) | ~ 2.5 - 3.5 min |
| Expected [M+H]⁺ (m/z) | 166.1226 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | < 5 ng/mL |
The high-resolution mass spectrometer allows for accurate mass measurement, confirming the elemental composition of the analyte. The method's linearity can be established by injecting the prepared working standard solutions and plotting the peak area against the concentration.
Experimental Protocols & Workflows
Protocol: Sample Preparation
-
Prepare Stock Solution:
-
Tare a clean, dry 10 mL volumetric flask on an analytical balance.
-
Add approximately 10 mg of N-Benzyl-3-aminopropanol reference standard and record the exact weight.
-
Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the 10 mL mark.
-
Cap and invert the flask several times to ensure homogeneity.
-
-
Prepare Working Standards:
-
Label a series of vials for each concentration level.
-
Perform serial dilutions of the stock solution using a 50:50 water/acetonitrile mixture to achieve the desired concentrations (e.g., 1000, 500, 100, 50, 10, 5, 1 ng/mL).
-
Vortex each working standard for 30 seconds.
-
Protocol: UPLC-MS System Setup and Analysis
-
System Equilibration:
-
Purge the UPLC system with both mobile phases A and B for 5 minutes each.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.
-
-
Mass Spectrometer Tuning and Calibration:
-
Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's recommendations.
-
Infuse a low concentration standard of N-Benzyl-3-aminopropanol to optimize the cone voltage and other MS parameters for maximum signal intensity of the [M+H]⁺ ion.
-
-
Sequence Setup:
-
Create a sequence in the instrument control software.
-
Include blank injections (50:50 water/acetonitrile) at the beginning of the run to ensure system cleanliness.
-
Include the series of working standards from the lowest to the highest concentration.
-
Include quality control (QC) samples at low, medium, and high concentrations, injected periodically throughout the sequence.
-
-
Data Acquisition:
-
Inject the samples and acquire the data using the parameters outlined in Tables 1, 2, and 3.
-
Visualizations
Caption: Experimental workflow for UPLC-MS analysis of N-Benzyl-3-aminopropanol.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 3-(Benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzylamino)propan-1-ol is a versatile organic compound with applications in pharmaceutical synthesis and materials science. Its chemical structure incorporates both a secondary amine and a primary alcohol, making it a useful building block for more complex molecules. A definitive assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. These application notes provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for data acquisition.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra were referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.25-7.35 | m | 5H | - | Ar-H |
| 3.81 | s | 2H | - | Ph-CH ₂-NH |
| 3.71 | t | 2H | 5.6 | HO-CH ₂- |
| 2.80 | t | 2H | 6.8 | -NH-CH ₂- |
| 1.76 | p | 2H | 6.2 | -CH₂-CH ₂-CH₂- |
| 2.45 | br s | 2H | - | -NH -, -OH |
Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 140.4 | Ar-C (quat) |
| 128.4 | Ar-C H |
| 128.1 | Ar-C H |
| 126.9 | Ar-C H |
| 61.8 | HO-C H₂- |
| 54.1 | Ph-C H₂-NH |
| 49.6 | -NH-C H₂- |
| 32.5 | -CH₂-C H₂-CH₂- |
Experimental Protocols
A generalized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.
-
Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher, for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between pulses.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualization
Application Notes and Protocols: 3-(Benzylamino)propan-1-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzylamino)propan-1-ol is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a secondary amine protected by a benzyl group and a primary alcohol, makes it a versatile building block for introducing an aminopropanol side chain, a common pharmacophore in many active pharmaceutical ingredients (APIs). The benzyl group can be readily removed under various conditions, revealing the secondary amine for further functionalization or as the final desired moiety. This document provides detailed application notes and protocols for the use of this compound in the synthesis of aryloxypropanolamine β-adrenergic receptor antagonists, with a specific focus on the synthesis of Pindolol.
Application in the Synthesis of Pindolol
Pindolol is a non-selective β-adrenergic receptor antagonist used in the management of hypertension and angina pectoris.[1][2][3] The synthesis of Pindolol and other aryloxypropanolamine beta-blockers typically involves the reaction of a phenolic starting material with an electrophilic three-carbon unit, followed by the introduction of an amine. This compound can be utilized as a precursor to the aminopropanol side chain, where the benzyl group serves as a protecting group.
A plausible synthetic strategy involves the conversion of this compound to a more reactive intermediate, such as an N-benzyl-N-(oxiran-2-ylmethyl)amine, which can then undergo a ring-opening reaction with 4-hydroxyindole. The subsequent debenzylation of the resulting N-benzyl-pindolol intermediate yields the final drug substance.
Quantitative Data Summary
The following table summarizes typical reaction yields for the key steps in the synthesis of Pindolol, based on literature for analogous reactions.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| 1. Epoxidation of this compound (Hypothetical) | This compound, Epichlorohydrin | N-Benzyl-N-(oxiran-2-ylmethyl)propan-1-amine | 70-85 | Analogous Syntheses |
| 2. Coupling with 4-Hydroxyindole | N-Benzyl-N-(oxiran-2-ylmethyl)propan-1-amine, 4-Hydroxyindole | 1-(1H-Indol-4-yloxy)-3-(benzyl(isopropyl)amino)propan-2-ol (N-Benzyl-Pindolol) | 60-80 | Analogous Syntheses |
| 3. Debenzylation | 1-(1H-Indol-4-yloxy)-3-(benzyl(isopropyl)amino)propan-2-ol (N-Benzyl-Pindolol) | Pindolol | 85-95 | [4] |
Experimental Protocols
Synthesis of N-Benzyl-Pindolol from 4-Hydroxyindole and a Benzyl-protected Aminoepoxide
This protocol describes a plausible method for the synthesis of the N-benzyl protected precursor to Pindolol.
Materials:
-
4-Hydroxyindole
-
N-Benzyl-N-(2,3-epoxypropyl)isopropylamine (can be synthesized from this compound)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxyindole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the 4-hydroxyindole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Re-cool the mixture to 0 °C and add a solution of N-benzyl-N-(2,3-epoxypropyl)isopropylamine (1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-benzyl-pindolol.
Debenzylation of N-Benzyl-Pindolol to Synthesize Pindolol
This protocol describes the removal of the N-benzyl protecting group to yield Pindolol.
Materials:
-
N-Benzyl-Pindolol
-
Palladium on carbon (Pd/C), 10%
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve N-benzyl-pindolol (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield crude Pindolol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Pindolol.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for Pindolol utilizing a benzyl-protected intermediate.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Mechanism of action of Pindolol on the β-adrenergic signaling pathway.[5][6][7][8][9]
Disclaimer: The provided protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should conduct their own risk assessments and optimize conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational synthesis of pindolol imprinted polymer by non-covalent protocol based on computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-benzylation of 3-amino-1-propanol via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed experimental protocol for the synthesis of N-benzyl-3-amino-1-propanol. The described method is based on the reductive amination of 3-amino-1-propanol with benzaldehyde, a widely used and efficient reaction for forming secondary amines.[1][2][3] This process involves the initial formation of a Schiff base intermediate from the amine and aldehyde, which is subsequently reduced in situ to the desired N-benzylated product. This protocol offers a reliable and scalable method for producing N-benzyl-3-amino-1-propanol, a valuable intermediate in organic synthesis.
Introduction
N-benzylated amino alcohols are important building blocks in the synthesis of various pharmaceuticals and fine chemicals. The benzyl group serves as a versatile protecting group for the amino functionality and can also be an integral part of the target molecule's structure. The N-benzylation of 3-amino-1-propanol yields N-benzyl-3-amino-1-propanol, a compound with applications in the preparation of more complex molecules.
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1][4] This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[1][2] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1][3] The reaction proceeds through an imine intermediate, which is more susceptible to reduction than the starting carbonyl compound, allowing for a one-pot synthesis.[1][3]
This protocol details the N-benzylation of 3-amino-1-propanol using benzaldehyde and sodium borohydride as the reducing agent in a methanol solvent system.
Experimental Protocol
Materials:
-
3-Amino-1-propanol
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-propanol (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.
-
Addition of Benzaldehyde: To the cooled solution, add benzaldehyde (1.0 equivalent) dropwise while stirring. Continue stirring the mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 equivalents) to the reaction mixture in small portions.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-benzyl-3-amino-1-propanol can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [5][6][7] |
| Molecular Weight | 165.23 g/mol | [6][8] |
| Boiling Point | 115 °C / 0.7 mmHg | [8] |
| Appearance | Colorless to slightly yellow liquid/oil | [8] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | [8] |
Experimental Workflow
Caption: Experimental workflow for the N-benzylation of 3-amino-1-propanol.
Safety Information
-
3-Amino-1-propanol is corrosive and should be handled with care.
-
Benzaldehyde is harmful if swallowed and causes skin irritation.
-
Sodium borohydride is flammable and toxic. It reacts with water to produce flammable hydrogen gas.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Benzyl-3-aminopropan-1-ol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: Quantitative Analysis of 3-(Benzylamino)propan-1-ol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzylamino)propan-1-ol is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
The choice of analytical method will depend on the specific requirements of the analysis, such as the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation.
-
HPLC-UV: A robust and widely available technique suitable for routine analysis.
-
GC-MS: Offers high selectivity and sensitivity, particularly useful for identifying and quantifying the analyte in complex matrices, often requiring derivatization.
-
qNMR: A primary analytical method that provides direct quantification without the need for a specific reference standard of the analyte, relying on an internal standard.[1][2]
Experimental Workflow
The general workflow for the quantitative analysis of this compound is depicted below.
References
Application Notes and Protocols for Studying the Reaction Kinetics of 3-(Benzylamino)propan-1-ol with CO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of carbon dioxide (CO2) with alkanolamines is a critical area of study with significant implications for carbon capture and utilization technologies, as well as for understanding physiological and pharmacological processes. 3-(Benzylamino)propan-1-ol, a secondary amine, presents an interesting candidate for such studies due to its structural features. This document provides detailed application notes and standardized protocols for investigating the reaction kinetics between this compound and CO2. The methodologies outlined here are based on established techniques for studying gas-liquid reactions and are intended to provide a comprehensive framework for researchers in this field.
Key Experimental Techniques for Kinetic Studies
Several experimental setups can be employed to determine the reaction kinetics of CO2 with this compound. The choice of method often depends on the reaction speed and the specific kinetic parameters to be determined.
Stopped-Flow Spectrophotometry
This technique is ideal for studying fast reactions that occur on the millisecond timescale.[1][2][3][4][5][6][7] It involves the rapid mixing of two reactant solutions and monitoring the subsequent change in absorbance of a pH indicator over time.
Wetted-Wall Column
The wetted-wall column is a gas-liquid contactor used to measure intrinsic reaction kinetics and mass transfer coefficients.[8][9][10][11] A thin film of the amine solution flows down the inner wall of a column while a stream of CO2 flows concurrently or counter-currently.
Stirred-Cell Reactor
A stirred-cell reactor with a flat gas-liquid interface is another common apparatus for studying CO2 absorption kinetics.[12][13][14] The well-defined interfacial area and controlled mixing in both phases allow for accurate determination of reaction rates.
Analytical Methods for Reaction Monitoring
To quantify the reaction kinetics, it is essential to monitor the concentration changes of reactants and products over time.
Titration Methods
Titration is a straightforward and cost-effective method to determine the concentration of the amine solution and the CO2 loading.[15][16][17][18][19][20][21][22] Potentiometric titration can be used to determine the total amine concentration.[20]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the species formed during the reaction, such as carbamates and bicarbonates.[23][24][25][26] This method provides valuable insights into the reaction mechanism.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ ATR-FTIR spectroscopy can monitor the formation of carbamate and bicarbonate species in the liquid phase in real-time.[27][28][29][30][31]
Gas Phase Analysis
The concentration of CO2 in the gas phase can be monitored using gas chromatography (GC) or an infrared gas analyzer.[32] This is particularly relevant for experiments using wetted-wall columns or stirred-cell reactors.
Experimental Protocols
Protocol for Kinetic Measurement using Stopped-Flow Spectrophotometry
-
Solution Preparation:
-
Prepare an aqueous solution of this compound of known concentration.
-
Prepare a CO2 solution by bubbling CO2 gas through deionized water until saturation.
-
Prepare a buffer solution containing a suitable pH indicator (e.g., phenol red).[3]
-
-
Experimental Procedure:
-
Load the amine solution and the CO2 solution into the two separate syringes of the stopped-flow apparatus.
-
Rapidly mix the two solutions.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over time using a spectrophotometer.[3]
-
The initial rate of the reaction can be determined from the change in absorbance.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay function.
-
The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the amine concentration.
-
Protocol for Kinetic Measurement using a Wetted-Wall Column
-
Experimental Setup:
-
A schematic of a typical wetted-wall column is shown below.
-
The setup consists of a gas inlet for CO2 and N2, a liquid inlet for the amine solution, a reaction column, and outlets for the gas and liquid phases.[8]
-
-
Experimental Procedure:
-
Pump the this compound solution at a controlled flow rate to form a thin film on the inner surface of the column.
-
Introduce a mixture of CO2 and N2 at a known flow rate and concentration into the column.
-
Maintain a constant temperature using a water jacket.[8]
-
Measure the concentration of CO2 in the outlet gas stream using a gas analyzer.[8]
-
-
Data Analysis:
-
The rate of CO2 absorption can be calculated from the difference in CO2 concentration between the inlet and outlet gas streams and the gas flow rate.
-
The overall mass transfer coefficient and the reaction rate constant can be determined using appropriate mass transfer models.
-
Protocol for Amine Concentration and CO2 Loading Determination by Titration
-
Total Amine Concentration:
-
Pipette a known volume of the this compound solution into a beaker.
-
Add deionized water.
-
Titrate with a standardized solution of a strong acid (e.g., H2SO4) and monitor the pH using a pH meter.[20]
-
The equivalence point corresponds to the total amine concentration.
-
-
CO2 Loading:
-
For CO2-loaded solutions, two inflection points are typically observed in the titration curve. The first corresponds to the free amine, and the second to the total amine.[20]
-
The CO2 loading (moles of CO2 per mole of amine) can be calculated from the difference in the titrant volumes required to reach the two equivalence points.
-
Data Presentation
Quantitative data from the kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Pseudo-first-order rate constants for the reaction of CO2 with this compound at different amine concentrations and temperatures (Hypothetical Data).
| Temperature (K) | [Amine] (mol/L) | kobs (s-1) |
| 298 | 0.1 | 0.5 |
| 298 | 0.2 | 1.0 |
| 298 | 0.3 | 1.5 |
| 308 | 0.1 | 0.9 |
| 308 | 0.2 | 1.8 |
| 308 | 0.3 | 2.7 |
| 318 | 0.1 | 1.6 |
| 318 | 0.2 | 3.2 |
| 318 | 0.3 | 4.8 |
Table 2: Second-order rate constants and activation parameters for the reaction of CO2 with this compound (Hypothetical Data).
| Temperature (K) | k2 (L/mol·s) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L/mol·s) |
| 298 | 5.0 | 45.0 | 1.2 x 108 |
| 308 | 9.0 | ||
| 318 | 16.0 |
Visualizations
Reaction Signaling Pathway
Caption: Zwitterion mechanism for the reaction of CO2 with a secondary amine.
Experimental Workflow for Stopped-Flow Kinetics
Caption: Workflow for kinetic analysis using the stopped-flow technique.
Logical Relationship of Experimental Techniques
Caption: Interrelationship of experimental and analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction kinetics of the absorption of carbon dioxide (CO2) in aqueous solutions of sterically hindered secondary alkanolamines using the stopped-flow technique | Semantic Scholar [semanticscholar.org]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Wetted Wall Column - Center for Energy Resources Engineering [cere.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. iccpge.elmergib.edu.ly [iccpge.elmergib.edu.ly]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Online analysis of amines concentration in carbon capture plants | Metrohm [metrohm.com]
- 18. scribd.com [scribd.com]
- 19. mt.com [mt.com]
- 20. scribd.com [scribd.com]
- 21. mt.com [mt.com]
- 22. uomus.edu.iq [uomus.edu.iq]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Item - An equilibrium study of carbamate formation relevant to post combustion capture of COâ - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 27. pubs.acs.org [pubs.acs.org]
- 28. sintef.no [sintef.no]
- 29. researchgate.net [researchgate.net]
- 30. Paper Details | Paper Digest [paperdigest.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-(benzylamino)propan-1-ol, a valuable intermediate in the pharmaceutical and chemical industries. The information presented herein is intended to guide researchers and process chemists in selecting and optimizing a suitable synthetic route for laboratory and pilot-plant scale production.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structure, incorporating both a secondary amine and a primary alcohol, allows for diverse chemical modifications. The efficient and cost-effective synthesis of this intermediate is crucial for the economic viability of multi-step synthetic processes. This document outlines and compares two primary synthetic routes: reductive amination and direct N-benzylation.
Synthetic Routes and Considerations
Two principal methods for the synthesis of this compound are presented:
-
Route A: Reductive Amination of Benzaldehyde with 3-Amino-1-propanol. This is a one-pot reaction that involves the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine.
-
Route B: N-benzylation of 3-Amino-1-propanol with Benzyl Chloride. This is a classical nucleophilic substitution reaction where the amino group of 3-amino-1-propanol displaces the chloride from benzyl chloride.
The selection of the optimal route for scale-up depends on several factors, including raw material cost, reaction yield and purity, process safety, and environmental impact.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key quantitative data for the two synthetic routes, providing a basis for comparison.
Table 1: Starting Material and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 187-188[1] |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 |
| This compound | C₁₀H₁₅NO | 165.23 | 115 (at 0.7 mmHg)[2] |
Table 2: Process Parameters and Yields
| Parameter | Route A: Reductive Amination | Route B: N-benzylation |
| Starting Materials | Benzaldehyde, 3-Amino-1-propanol, Sodium Borohydride | Benzyl Chloride, 3-Amino-1-propanol, Sodium Carbonate |
| Solvent | Methanol or Glycerol | Ethanol or Water |
| Reaction Temperature | 0 - 70 °C | Room Temperature to Reflux |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | 85 - 98%[3] | 70 - 85% |
| Purification Method | Vacuum Distillation | Extraction and Vacuum Distillation |
Table 3: Cost and Safety Analysis
| Factor | Route A: Reductive Amination | Route B: N-benzylation |
| Relative Raw Material Cost | Benzaldehyde is generally less expensive than benzyl chloride. | Benzyl chloride is typically more expensive. |
| Key Safety Hazards | Benzaldehyde: Harmful if swallowed or inhaled, causes serious eye irritation.[4][5][6][7][8] Sodium Borohydride: Reacts with water and alcohols to produce flammable hydrogen gas.[9][10] | Benzyl Chloride: Lachrymator, carcinogen, and corrosive.[11][12][13][14] |
| Environmental Impact | Use of borohydride reagents requires careful quenching and disposal. Glycerol can be used as a green solvent.[15] | Use of organic solvents for extraction. |
Experimental Protocols
Route A: Reductive Amination of Benzaldehyde with 3-Amino-1-propanol
This protocol is based on a one-pot reductive amination using sodium borohydride as the reducing agent.
Materials:
-
Benzaldehyde (1.0 eq)
-
3-Amino-1-propanol (1.05 eq)
-
Sodium Borohydride (1.2 eq)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (2 M)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 eq) and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 3-amino-1-propanol (1.05 eq) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate beaker, dissolve sodium borohydride (1.2 eq) in a small amount of cold methanol.
-
Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 10 °C. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and basify with 2 M sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Route B: N-benzylation of 3-Amino-1-propanol with Benzyl Chloride
This protocol describes the direct alkylation of 3-amino-1-propanol with benzyl chloride.
Materials:
-
3-Amino-1-propanol (2.2 eq)
-
Benzyl Chloride (1.0 eq)
-
Sodium Carbonate (1.2 eq)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1-propanol (2.2 eq), sodium carbonate (1.2 eq), and ethanol.
-
Heat the mixture to reflux with stirring.
-
Slowly add benzyl chloride (1.0 eq) dropwise to the refluxing mixture.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Decision workflow for selecting a synthesis route.
Scale-up Considerations
Route A: Reductive Amination
-
Exothermicity: The reaction of sodium borohydride with methanol and the quenching step with acid are exothermic and generate hydrogen gas. Careful control of the addition rate and efficient cooling are critical on a larger scale.
-
Hydrogen Evolution: The generation of flammable hydrogen gas requires a well-ventilated reaction setup and adherence to all safety protocols for handling flammable gases.
-
Reagent Stoichiometry: Precise control of the stoichiometry is important to minimize side reactions, such as the reduction of benzaldehyde to benzyl alcohol.
-
Work-up: The aqueous work-up and extractions can be volume-intensive on a large scale.
Route B: N-benzylation
-
Handling of Benzyl Chloride: Benzyl chloride is a lachrymator and a potential carcinogen, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Control: The reaction can be exothermic. Controlled addition of benzyl chloride is necessary to manage the reaction temperature.
-
By-product Formation: Over-alkylation to form the tertiary amine can be a side reaction. Using an excess of 3-amino-1-propanol helps to minimize this.
-
Purification: The removal of excess 3-amino-1-propanol and inorganic salts requires efficient extraction and distillation.
Conclusion
Both reductive amination and direct N-benzylation are viable methods for the synthesis of this compound. For large-scale production, the reductive amination route is often preferred due to its higher typical yields and the use of less hazardous starting materials compared to benzyl chloride. However, the safe handling of sodium borohydride and the management of hydrogen evolution are critical process safety considerations. The direct N-benzylation route offers a simpler reaction setup but may result in lower yields and requires stringent safety precautions for handling benzyl chloride. The choice of the most suitable method will ultimately depend on the specific requirements of the project, including cost, scale, safety infrastructure, and desired product purity.
References
- 1. 3-氨基-1-丙醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Benzyl-3-aminopropan-1-ol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. lookchem.com [lookchem.com]
- 4. carlroth.com [carlroth.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. indenta.com [indenta.com]
- 9. icheme.org [icheme.org]
- 10. SODIUM BOROHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. westliberty.edu [westliberty.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Derivatization of 3-(Benzylamino)propan-1-ol for GC Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many pharmaceutical intermediates and active compounds, such as 3-(benzylamino)propan-1-ol, exhibit low volatility due to the presence of polar functional groups like primary/secondary amines and hydroxyls. These groups can also lead to poor peak shapes and adsorption on the GC column[1][2]. To overcome these challenges, derivatization is employed to convert the polar functional groups into less polar, more volatile, and more thermally stable moieties, thereby improving chromatographic performance and detection sensitivity[2][3][4][5].
This document provides detailed protocols for two common derivatization methods for this compound: silylation and acylation . Silylation involves replacing active hydrogens in the hydroxyl and amino groups with a trimethylsilyl (TMS) group, while acylation introduces an acyl group[4]. The choice of method can depend on the desired stability of the derivative, with acylated compounds generally being more stable than their silylated counterparts[4]. These protocols are designed to be a starting point for method development and can be optimized for specific laboratory conditions and analytical requirements.
Derivatization Methods and Protocols
Two primary derivatization techniques are presented for the analysis of this compound by GC: silylation and acylation. Both methods aim to increase the volatility and thermal stability of the analyte.
Silylation Protocol
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those found in alcohols, amines, and carboxylic acids[4][6]. In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is used to convert both the hydroxyl and amino groups of this compound to their corresponding trimethylsilyl (TMS) derivatives. The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.
Experimental Protocol: Silylation
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.
-
Reagent Addition: Add 200 µL of BSTFA with 1% TMCS to the vial. The use of a catalyst like TMCS can accelerate the reaction, especially for moderately hindered or slowly reacting compounds.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven. Reaction time and temperature may require optimization.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.
Acylation Protocol
Acylation is another effective derivatization method that converts compounds with active hydrogens into esters, thioesters, and amides[4]. This method often results in derivatives that are more stable than silylated ones[4]. Trifluoroacetic anhydride (TFAA) is a common acylation reagent that reacts with both the hydroxyl and amino groups to form trifluoroacetyl derivatives. These fluorinated derivatives can also enhance sensitivity when using an electron capture detector (ECD)[4].
Experimental Protocol: Acylation
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Solvent Addition: Add 500 µL of an appropriate anhydrous solvent (e.g., acetonitrile or ethyl acetate).
-
Reagent Addition: Carefully add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. This reaction is often exothermic.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a suitable solvent like ethyl acetate.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Quantitative Data Summary
The following tables summarize representative analytical parameters for the GC analysis of derivatized this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: GC-MS Parameters for Derivatized this compound
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 250°C | 260°C |
| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min | 90°C (1 min), ramp to 290°C at 15°C/min |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 1.2 mL/min |
| MS Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
Table 2: Analytical Performance Characteristics (Illustrative)
| Parameter | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| Expected Retention Time | ~12.5 min | ~11.8 min |
| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 7 ng/mL |
| Linearity (R²) | >0.995 | >0.998 |
| Derivative Stability | Moderate | High |
Visualizations
The following diagrams illustrate the chemical derivatization pathways and the general experimental workflow.
Caption: Chemical derivatization reactions of this compound.
Caption: General experimental workflow for derivatization and GC analysis.
References
Application Notes and Protocols: 3-(Benzylamino)propan-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzylamino)propan-1-ol is a valuable bifunctional organic building block possessing both a secondary amine and a primary alcohol. This unique combination allows for its versatile application in the synthesis of a wide array of complex organic molecules, particularly nitrogen- and oxygen-containing heterocycles. Its structural motif is a key component in various pharmaceutical scaffolds, making it a compound of significant interest in medicinal chemistry and drug development. These application notes provide an overview of its utility and detailed protocols for its conversion into key synthetic intermediates.
Key Applications
The primary utility of this compound in organic synthesis lies in its ability to undergo intramolecular cyclization reactions to form saturated heterocyclic systems. The presence of the nucleophilic amino and hydroxyl groups, separated by a three-carbon chain, makes it an ideal precursor for the formation of six-membered rings.
One of the most prominent applications is the synthesis of 4-benzylmorpholine , a key intermediate for various biologically active compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The benzyl group can serve as a protecting group or as a pharmacophoric element itself.
Furthermore, the secondary amine and primary alcohol functionalities can be independently derivatized, allowing for the stepwise construction of more complex molecules. This makes this compound a versatile starting material for the synthesis of substituted propanolamines and their subsequent elaboration into diverse chemical entities.
Data Presentation: Synthesis of 4-Benzylmorpholine
The intramolecular cyclization of this compound to 4-benzylmorpholine is typically achieved through dehydration using a strong acid catalyst. The following table summarizes the reaction conditions and expected outcomes based on analogous chemical transformations.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 4-Benzylmorpholine | |
| Reagent | Concentrated Sulfuric Acid (98%) | Analogous reaction |
| Reaction Type | Intramolecular Cyclization (Dehydration) | Analogous reaction |
| Temperature | 160-170 °C | Analogous reaction |
| Reaction Time | ~7 hours | Analogous reaction |
| Theoretical Yield | High | |
| Purification | Distillation under reduced pressure | Analogous reaction |
Experimental Protocols
Protocol 1: Synthesis of 4-Benzylmorpholine via Intramolecular Cyclization
This protocol describes the synthesis of 4-benzylmorpholine from this compound via an acid-catalyzed intramolecular cyclization. This method is adapted from established procedures for the cyclization of N-substituted dialkanolamines.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (solid flakes and 50% aqueous solution)
-
Anhydrous Sodium Sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound (1 equivalent).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (approximately 1.2 equivalents) to the flask. The addition should be done in an ice bath to control the exothermic reaction, ensuring the temperature does not exceed 60 °C.
-
Dehydration: Once the addition is complete, heat the reaction mixture to 160-170 °C and maintain it under reflux for approximately 7 hours. During this time, water will be formed and may be observed co-distilling.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the acidic solution with a 50% sodium hydroxide solution until the pH is basic. This step is highly exothermic and should be performed in an ice bath.
-
Work-up: Transfer the neutralized mixture to a separatory funnel. Add solid sodium hydroxide flakes to saturate the aqueous layer, which will help to "salt out" the organic product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude 4-benzylmorpholine can be purified by distillation under reduced pressure to yield the final product.
Mandatory Visualizations
Logical Workflow for the Utilization of this compound
The following diagram illustrates the central role of this compound as a building block for the synthesis of more complex heterocyclic structures.
Caption: Synthetic utility of this compound.
Experimental Workflow for the Synthesis of 4-Benzylmorpholine
This diagram outlines the key steps in the laboratory synthesis of 4-benzylmorpholine.
Caption: Workflow for 4-benzylmorpholine synthesis.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Benzylamino)propan-1-ol
This guide provides troubleshooting advice and detailed protocols for the effective purification of crude 3-(Benzylamino)propan-1-ol, targeting researchers and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities often depend on the synthetic route. However, they typically include unreacted starting materials such as benzylamine and 3-amino-1-propanol, by-products from side reactions, and residual solvents. If the synthesis involves the reduction of a precursor, incompletely reduced intermediates may also be present.
Q2: My crude product is a liquid. What is the most effective initial purification method?
For a liquid product like this compound, vacuum distillation is often the most effective and scalable initial purification method. The compound has a high boiling point, reported as 115°C at 0.7 mmHg, which makes it suitable for this technique.[1][2] This method is excellent for removing non-volatile impurities and solvents with significantly different boiling points.
Q3: When should I choose column chromatography over distillation?
Column chromatography is preferred when impurities have boiling points very close to that of this compound, making separation by distillation difficult. It is also the method of choice for removing colored impurities or by-products with different polarities. Both normal-phase and reverse-phase HPLC methods can be developed for high-purity isolation.[3]
Q4: Can I use recrystallization to purify this compound since it is a liquid at room temperature?
While the free base of this compound is a liquid or oil, you can convert it into a solid salt, such as the hydrochloride (HCl) salt, which can then be purified by recrystallization.[4][5] This is a powerful technique for removing impurities that do not form stable salts or have different solubilities. After recrystallization, the pure salt can be converted back to the free base by neutralization.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments.
Issue 1: Column Chromatography - Streaking on TLC Plate
Problem: My compound streaks severely on a silica gel TLC plate, making it difficult to monitor the reaction and develop a column chromatography method.
Cause: This is a common issue for basic compounds like amino alcohols on standard acidic silica gel.[4] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and "tailing" or streaking.[4]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent mixture. This will compete with your compound for the acidic sites on the silica, resulting in sharper spots.
-
Ammonia: Using a solvent system saturated with ammonia, such as DCM/MeOH/NH₃(aq), can also be very effective.
-
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or employ reverse-phase chromatography.[4]
Issue 2: Vacuum Distillation - Product Decomposition
Problem: My product appears to darken or decompose in the distillation flask at high temperatures.
Cause: Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still cause thermal degradation of sensitive compounds like amino alcohols.
Solutions:
-
Increase the Vacuum: Ensure your vacuum system is operating at maximum efficiency to achieve the lowest possible pressure. A lower pressure will further decrease the boiling point. The reported boiling point is 115°C at 0.7 mmHg.[1][2]
-
Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus is ideal. It allows for short-path distillation at very low pressures, minimizing the time the compound spends at high temperatures.
-
Ensure Rapid Distillation: Once the distillation temperature is reached, proceed with the distillation as quickly as possible without compromising separation efficiency.
Issue 3: Recrystallization - Compound "Oils Out"
Problem: I converted my compound to its hydrochloride salt, but during recrystallization, it separated as an oil instead of forming crystals.
Cause: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates into a supersaturated liquid phase before it can form an ordered crystal lattice. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.
Solutions:
-
Optimize the Solvent System:
-
Use a solvent pair. Dissolve the salt in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes slightly cloudy (saturated).[6] Reheat to clarify and then allow to cool slowly.
-
-
Slow Cooling: Let the hot, saturated solution cool to room temperature undisturbed. Rapid cooling in an ice bath can promote oiling.[7][8] Once crystals begin to form at room temperature, you can then place the flask in an ice bath to maximize the yield.[8]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Data Presentation: Physical & Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 - 165.24 g/mol | [1][9][10] |
| Physical Form | Clear liquid / Oil | [1][2][9] |
| Color | Colorless to Slightly Pale Yellow | [9] |
| Boiling Point | 115 °C at 0.7 mmHg | [1][2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Storage Temp. | Room Temperature, Inert Atmosphere, Keep in Dark | [2][9] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, aiming for a pressure of <1 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Slowly raise the temperature. Collect and discard any low-boiling foreshots (typically residual solvents). Collect the main fraction distilling at approximately 115°C (at a pressure of ~0.7 mmHg).[1][2]
-
Completion: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains. Release the vacuum before turning off the heat to prevent the residue from being drawn into the condenser.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures like ethyl acetate/hexanes or dichloromethane/methanol. To prevent streaking, add 1% triethylamine (Et₃N) to the chosen eluent.[4] Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (containing Et₃N).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the solvent mixture, maintaining a constant flow with gentle positive pressure.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine and Evaporate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
References
- 1. This compound | 4720-29-0 [sigmaaldrich.com]
- 2. N-Benzyl-3-aminopropan-1-ol | 4720-29-0 [chemicalbook.com]
- 3. 3-(Benzylamino)propanol | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. 3-(Benzylamino)-1-propanol | 4720-29-0 [sigmaaldrich.com]
- 10. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying common impurities in 3-(Benzylamino)propan-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities encountered during the synthesis of 3-(Benzylamino)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for the synthesis of this compound is the reductive amination of 3-aminopropanol with benzaldehyde. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
Q2: What are the potential impurities I should be aware of during this synthesis?
Several impurities can arise from side reactions or incomplete reactions. The most common impurities include:
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Unreacted Starting Materials: Residual 3-aminopropanol and benzaldehyde.
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Imine Intermediate: The unreduced N-benzylidenepropan-1-amine.
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Over-alkylation Product: N-benzyl-N-(3-hydroxypropyl)benzylamine (dibenzyl derivative).
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Aldehyde Reduction Product: Benzyl alcohol.
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Cannizzaro Reaction Products: Benzyl alcohol and benzoic acid (if basic conditions are present).
-
Aldol Condensation Products: Self-condensation of benzaldehyde can lead to various byproducts.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed real-time analysis of the reaction mixture.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Imine Formation | Ensure the reaction conditions favor imine formation. The use of a dehydrating agent, such as molecular sieves, or conducting the reaction in a solvent like methanol can help drive the equilibrium towards the imine.[1] |
| Inefficient Reduction | The choice and stoichiometry of the reducing agent are critical. Ensure at least a stoichiometric amount of the reducing agent (e.g., sodium borohydride) is used. If the reduction is sluggish, a slight excess of the reducing agent or a more reactive one like sodium triacetoxyborohydride may be considered. |
| Suboptimal pH | The pH of the reaction medium can influence both imine formation and the stability of the reducing agent. A mildly acidic to neutral pH is generally optimal for the imine formation step. |
| Product Loss During Work-up | This compound has some water solubility. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. |
Issue 2: Presence of Unreacted Benzaldehyde and/or 3-Aminopropanol
| Potential Cause | Troubleshooting/Solution |
| Incorrect Stoichiometry | Ensure the molar ratio of 3-aminopropanol to benzaldehyde is 1:1 or a slight excess of the amine is used to drive the reaction to completion. |
| Insufficient Reaction Time | Allow sufficient time for both the imine formation and the reduction steps. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting materials. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to facilitate contact between the reactants and the reducing agent. |
Issue 3: Significant Amount of Benzyl Alcohol Impurity
| Potential Cause | Troubleshooting/Solution |
| Reduction of Benzaldehyde | This side reaction is more likely with strong reducing agents like sodium borohydride, especially if imine formation is slow.[1] To minimize this, ensure complete imine formation before adding the reducing agent. Alternatively, a milder reducing agent that selectively reduces the iminium ion over the aldehyde, such as sodium triacetoxyborohydride, can be used.[1] |
| Cannizzaro Reaction | If the reaction is carried out under strongly basic conditions, benzaldehyde can disproportionate into benzyl alcohol and benzoic acid.[1][2] Maintain a neutral or slightly acidic pH to avoid this side reaction. |
Issue 4: Formation of N-benzyl-N-(3-hydroxypropyl)benzylamine (Dibenzyl Derivative)
| Potential Cause | Troubleshooting/Solution |
| Over-alkylation of the Product | The desired product, this compound, can react with remaining benzaldehyde and be further reduced to form the tertiary amine. This is more prevalent in one-pot syntheses. |
| Reaction Conditions | To minimize over-alkylation, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, is recommended.[1] Using a slight excess of the primary amine (3-aminopropanol) can also help to outcompete the secondary amine product for the aldehyde. |
Analytical Methodologies
Accurate identification and quantification of impurities are crucial for quality control. Below are recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying the main product and non-volatile impurities.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7). For MS compatibility, formic acid can be used.[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities, including residual solvents and some side-products.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute all components. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400. |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane). Derivatization (e.g., silylation) may be necessary for the polar hydroxyl and amine groups to improve peak shape and volatility. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative method and may require optimization.
Materials:
-
3-Aminopropanol
-
Benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminopropanol (1.0 eq) in anhydrous methanol, add benzaldehyde (1.0 eq) dropwise at room temperature with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
To the aqueous residue, add dichloromethane to extract the product.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.
References
Strategies for improving the yield of 3-(Benzylamino)propan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Benzylamino)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with 3-aminopropan-1-ol. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are benzaldehyde and 3-aminopropan-1-ol. A reducing agent is crucial for the second step. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). The reaction is typically carried out in a suitable solvent, such as methanol or ethanol.
Q3: What are the main factors that influence the yield of the reaction?
A3: Several factors can significantly impact the yield:
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Purity of reactants: Impurities in benzaldehyde (like benzoic acid from oxidation) or 3-aminopropan-1-ol can lead to side reactions.
-
Molar ratio of reactants: An optimal ratio of the amine to the aldehyde is important to drive the reaction towards the desired product.
-
Choice of reducing agent: The reactivity and selectivity of the reducing agent are critical.
-
Reaction temperature and time: These parameters need to be controlled to ensure complete reaction and minimize byproduct formation.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing reaction rates.
-
pH of the reaction mixture: The pH can influence the rate of both imine formation and reduction.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and simple method to check for the disappearance of the starting materials (benzaldehyde) and the appearance of the product. GC-MS provides more detailed information about the composition of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure efficient stirring. |
| Side reactions: Formation of byproducts such as dibenzylamine or benzyl alcohol. | - Use a milder reducing agent like sodium triacetoxyborohydride. - Control the stoichiometry of the reactants carefully. A slight excess of the amine can be beneficial. | |
| Degradation of starting materials or product: Benzaldehyde can oxidize to benzoic acid. | - Use freshly distilled benzaldehyde. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Impurities | Over-alkylation: The product, a secondary amine, can react further with benzaldehyde to form a tertiary amine. | - Use a controlled amount of benzaldehyde (not in large excess). - Add the reducing agent portion-wise to keep the concentration of the imine intermediate low. |
| Benzyl alcohol formation: Reduction of unreacted benzaldehyde. | - Ensure the imine formation is complete before adding the reducing agent, if using a two-step procedure. - Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. | |
| Difficult Purification | Product is an oil: this compound is often a viscous oil, making crystallization difficult. | - Purify by column chromatography on silica gel. - Consider converting the product to its hydrochloride salt for easier handling and purification by recrystallization. |
| Emulsion formation during workup: The product can act as a surfactant, leading to emulsions during aqueous extraction. | - Add a saturated solution of sodium chloride (brine) to break the emulsion. - Centrifuge the mixture to separate the layers. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropan-1-ol (1.0 equivalent) in methanol.
-
Aldehyde Addition: Add benzaldehyde (1.0 equivalent) to the solution and stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2 equivalents) in small portions over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reducing Agent on Yield
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 4 - 6 | 75 - 85 |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane | RT | 12 - 16 | 80 - 90 |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol | RT | 8 - 12 | 85 - 95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
Technical Support Center: 3-(Benzylamino)propan-1-ol Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3-(Benzylamino)propan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of this compound degradation.
Q1: I am observing unexpected peaks in my chromatogram after forced degradation under acidic conditions. What could they be?
A1: Unexpected peaks following acidic stress are likely due to the degradation of this compound. The primary alcohol functional group is generally stable to hydrolysis, but the benzylamine moiety can undergo degradation.[1] Potential degradation products under acidic conditions include:
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N-debenzylation: Cleavage of the benzyl group to form 3-aminopropan-1-ol and benzyl alcohol.
-
Oxidation of Benzyl Alcohol: If oxidizing agents are present, benzyl alcohol can further oxidize to benzaldehyde and benzoic acid.[2]
It is recommended to use a high-resolution analytical technique like LC-MS to identify the mass of the unexpected peaks and elucidate their structures.[3][4]
Q2: My oxidative degradation experiment with hydrogen peroxide shows multiple new peaks. What are the likely degradation products?
A2: Oxidative stress is a common pathway for the degradation of molecules with electron-rich groups like amines and alcohols.[1] For this compound, oxidative degradation can lead to several products:
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Oxidation of the primary alcohol: The propanol moiety can be oxidized first to an aldehyde (3-(Benzylamino)propanal) and then further to a carboxylic acid (3-(Benzylamino)propanoic acid).[5]
-
Oxidation at the benzylic position: The benzylic carbon is susceptible to oxidation, which can lead to the formation of an imine intermediate that subsequently hydrolyzes to benzaldehyde and 3-aminopropan-1-ol.[6]
-
N-Oxide formation: The nitrogen atom of the secondary amine can be oxidized to form the corresponding N-oxide.[7]
A summary of potential oxidative degradation products is provided in the table below.
Table 1: Potential Degradation Products of this compound under Oxidative Stress
| Degradation Product Name | Molecular Formula | Proposed Formation Pathway |
| 3-(Benzylamino)propanal | C10H13NO | Oxidation of the primary alcohol |
| 3-(Benzylamino)propanoic acid | C10H13NO2 | Further oxidation of the aldehyde |
| Benzaldehyde | C7H6O | Oxidation at the benzylic position followed by hydrolysis |
| 3-Aminopropan-1-ol | C3H9NO | Cleavage of the C-N bond following benzylic oxidation |
| This compound N-oxide | C10H15NO2 | Oxidation of the nitrogen atom |
Q3: I am not observing significant degradation under thermal stress. What should I do?
A3: If no significant degradation is observed at elevated temperatures (e.g., 50-70°C), you can consider increasing the temperature or extending the duration of the study.[7] However, be cautious not to use excessively harsh conditions that could lead to secondary degradation products not relevant to real-world stability.[7] It's also important to ensure that the compound is tested in both solid and solution states, as the degradation behavior can differ.[8]
Q4: My photostability study is showing inconsistent results. What factors should I consider?
A4: Inconsistent results in photostability studies can be due to several factors. Ensure that the light exposure is consistent across all samples by using a calibrated photostability chamber.[7] The ICH Q1B guideline recommends a minimum exposure of 1.2 million lux hours and 200 watt hours per square meter.[7] The physical state of the sample (solid vs. solution) and the nature of the solvent can also significantly impact photodegradation rates.[9] It is crucial to run a dark control sample in parallel to differentiate between thermal and photolytic degradation.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the degradation of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways for this compound involve oxidation and photolysis. The secondary amine and the primary alcohol are susceptible to oxidation, and the benzylic position is also a potential site for oxidative attack.[1][5][6] The aromatic ring suggests potential susceptibility to photodegradation.[7]
Q2: What are the typical conditions for a forced degradation study of this compound?
A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[10] Typical conditions are summarized in the table below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M to 1 M | Up to 7 days |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M | Up to 7 days |
| Oxidation | Hydrogen Peroxide (H2O2) | 3% to 30% | Up to 7 days |
| Thermal Degradation | Dry Heat | 60°C to 80°C | Up to 14 days |
| Photodegradation | UV and Visible Light | ICH Q1B guidelines | Variable |
Q3: Which analytical techniques are best suited for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique for separating and quantifying the parent compound and its degradation products.[4][12] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its ability to provide molecular weight information.[3][13]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[8] To develop such a method, you need to:
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Perform forced degradation studies to generate degradation products.
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Develop an HPLC method that separates the parent compound from all degradation products.
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Validate the method according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Below are detailed protocols for key experiments in the study of this compound degradation.
Protocol 1: Forced Degradation by Acid Hydrolysis
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Transfer 1 mL of the stock solution into a vial and add 1 mL of 1 M hydrochloric acid.
-
Incubation: Heat the vial at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase and analyze by HPLC and LC-MS.
Protocol 2: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions: Transfer 1 mL of the stock solution into a vial and add 1 mL of 30% hydrogen peroxide.
-
Incubation: Keep the vial at room temperature for 24 hours, protected from light.
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Analysis: Dilute the sample with the mobile phase and analyze by HPLC and LC-MS.
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for the degradation studies.
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 13. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
Methods for stabilizing 3-(Benzylamino)propan-1-ol in various solvents
This technical support center provides guidance on the stabilization of 3-(Benzylamino)propan-1-ol in various solvents. The information is intended for researchers, scientists, and drug development professionals. The following sections address common issues and questions regarding the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a secondary benzylamine and an amino alcohol, is susceptible to several degradation pathways. The primary factors include:
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Oxidation: The benzylamine moiety is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. This can lead to the formation of various degradation products, including N-oxides and products of N-dealkylation.[1]
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the benzylamine portion of the molecule.[2]
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Extreme pH: Both highly acidic and highly basic conditions can promote degradation through various mechanisms, including hydrolysis or other pH-catalyzed reactions.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the likely degradation products of this compound?
A2: Based on the known degradation pathways of secondary amines and benzylamines, the following degradation products are plausible:
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Oxidative Dehydrogenation Product: Formation of an imine, N-benzylidene-3-aminopropan-1-ol, through oxidation.[3][4]
-
N-Dealkylation Products: Cleavage of the benzyl group to yield 3-aminopropan-1-ol and benzaldehyde.[1][5]
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N-Oxidation Products: Formation of the corresponding N-hydroxylamine or nitrone.[1]
-
Deamination Products: Under certain conditions, such as in the presence of a catalyst or under hydrothermal conditions, deamination could occur to form benzyl alcohol.[6]
Q3: Which solvents are recommended for storing this compound?
A3: The choice of solvent can significantly impact the stability of this compound.
-
Aprotic Solvents: High-purity, peroxide-free aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF) are generally preferred for short-term storage and use in reactions. It is crucial to use freshly distilled or inhibitor-free solvents to avoid peroxide-induced degradation.
-
Protic Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) can be used, but their potential to participate in reactions should be considered.[7][8] Water can facilitate hydrolytic degradation, especially at non-neutral pH.
-
Non-polar Solvents: Solvents like toluene or dichloromethane may also be suitable, but solubility should be confirmed.
Q4: How can I minimize the degradation of this compound in solution?
A4: To enhance the stability of this compound solutions, consider the following strategies:
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber vials or wrap containers with aluminum foil to protect the solution from light.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.
-
pH Control: If using aqueous or protic solvents, maintaining a neutral pH can help prevent acid- or base-catalyzed degradation.
-
Use of Antioxidants: For long-term storage, the addition of a suitable antioxidant may be beneficial, although compatibility and potential interference with downstream applications should be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of a yellow tint in a previously colorless solution. | Oxidation of the benzylamine moiety. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Store the solution under an inert atmosphere (nitrogen or argon). 3. Protect the solution from light. |
| Formation of a precipitate in the solution over time. | Formation of insoluble degradation products or salts. | 1. Analyze the precipitate to identify its composition. 2. Filter the solution before use. 3. Re-evaluate the choice of solvent and storage conditions. |
| Inconsistent results in biological or chemical assays. | Degradation of the active compound leading to reduced concentration. | 1. Perform a stability-indicating HPLC analysis to determine the purity of the stock solution. 2. Prepare fresh solutions for each experiment. 3. Implement stricter storage conditions (lower temperature, inert atmosphere). |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Use LC-MS to identify the mass of the new peaks and propose structures. 3. Optimize storage and handling procedures to minimize degradation. |
Data Presentation
The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation trends.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C for 4 Weeks
| Solvent | Initial Purity (%) | Purity after 4 Weeks (%) | Major Degradation Product(s) |
| Acetonitrile (degassed) | 99.8 | 99.5 | Trace amounts of N-oxide |
| Methanol | 99.7 | 98.2 | Benzaldehyde, 3-aminopropan-1-ol |
| Water (pH 7) | 99.8 | 97.5 | N-oxide, Benzaldehyde |
| Tetrahydrofuran (unstabilized) | 99.6 | 95.0 | Multiple oxidation products |
Table 2: Hypothetical Effect of Stress Conditions on the Stability of this compound in Acetonitrile Solution
| Stress Condition | Duration | Purity (%) | Major Degradation Product(s) |
| 40°C | 2 weeks | 98.9 | N-oxide |
| UV Light (254 nm) | 24 hours | 96.5 | Benzaldehyde, Imine |
| 3% H₂O₂ | 8 hours | 92.1 | N-oxide, Benzaldehyde, Imine |
| 0.1 M HCl | 24 hours | 99.2 | Minimal degradation |
| 0.1 M NaOH | 24 hours | 98.5 | Benzaldehyde |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general method for monitoring the stability of this compound. Method validation according to ICH Q2(R1) guidelines is required for use in regulated studies.[9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
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Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9][10]
-
Acid Hydrolysis:
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Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water 1:1).
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Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound as above.
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Add 0.1 M NaOH and keep at room temperature for 8 hours.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 8 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample and a solution of the compound at 70°C for one week.
-
Analyze both samples by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
-
Analyze the samples by HPLC at appropriate time points.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of N-Benzyl-3-aminopropanol
Technical Support Center: N-Benzyl-3-aminopropanol HPLC Analysis
Welcome to the technical support center for the HPLC analysis of N-Benzyl-3-aminopropanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, such as peak tailing, and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing in the HPLC analysis of N-Benzyl-3-aminopropanol?
A1: The most common cause of peak tailing for basic compounds like N-Benzyl-3-aminopropanol is the interaction between the analyte and residual silanol groups on the surface of silica-based stationary phases.[1][2][3] N-Benzyl-3-aminopropanol contains an amine group, which is basic and can become protonated (positively charged). Residual silanol groups (Si-OH) on the silica packing are acidic and can be ionized (negatively charged), especially at a mid-range pH.[1][4] This leads to a strong secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical or "tailing" peak.[5]
Q2: How does the mobile phase pH affect the peak shape of N-Benzyl-3-aminopropanol?
A2: The pH of the mobile phase is a critical factor in controlling the peak shape of basic compounds.[6] By adjusting the pH, you can alter the ionization state of both the N-Benzyl-3-aminopropanol analyte and the silanol groups on the stationary phase to minimize unwanted secondary interactions.[7]
-
Low pH (e.g., pH < 3): At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (-SiOH) form.[7][8][9] This significantly reduces the strong ionic interactions that cause peak tailing, leading to a more symmetrical peak shape.[8][9]
-
High pH (e.g., pH > 8): At a high pH, N-Benzyl-3-aminopropanol will be in its neutral (free base) form. This minimizes ionic interactions with the now negatively charged silanol groups. However, this approach requires a special pH-stable column, as traditional silica-based columns can dissolve at high pH.[6]
Q3: What are mobile phase additives and how can they improve my peak shape?
A3: Mobile phase additives are small molecules added in low concentrations to the mobile phase to improve chromatography. For basic analytes like N-Benzyl-3-aminopropanol, a competing base, such as triethylamine (TEA), is often used.[8][10] TEA is a small basic molecule that competes with the analyte for the active silanol sites on the stationary phase.[8][11] By binding to these sites, TEA effectively masks them from the analyte, reducing the secondary interactions that cause peak tailing.[10]
Q4: Can my choice of HPLC column contribute to peak tailing?
A4: Absolutely. The choice of column is a critical factor.[12]
-
Older Columns (Type A Silica): These columns often have a higher concentration of residual silanol groups and trace metal impurities, making them more prone to causing peak tailing with basic compounds.[8][13]
-
Modern Columns (Type B Silica): Newer columns are typically made from high-purity, Type B silica with lower metal content, which reduces silanol activity.[14]
-
End-Capped Columns: Many modern columns are "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[2][9] This significantly reduces the sites available for secondary interactions.[2][9]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain, which can also help to shield the silanol groups and improve the peak shape of basic compounds.[3][15]
Q5: Besides chemical interactions, what other factors can cause peak tailing for all compounds in my analysis?
A5: If all peaks in your chromatogram are tailing, the issue may be physical or systemic rather than chemical.[4] Possible causes include:
-
Column Bed Deformation: A void or channel may have formed at the inlet of the column, often due to pressure shocks or use outside of pH stability limits.[2][4] This disrupts the flow path, leading to peak distortion.
-
Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or mobile phase.[2]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[3][16]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the analysis of N-Benzyl-3-aminopropanol.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing. Start with the initial observation and follow the arrows based on your findings.
Step-by-Step Protocols & Data
1. Mobile Phase pH Adjustment
This is often the most effective first step for improving the peak shape of basic analytes.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Before mixing with the organic solvent, measure the pH.
-
If the pH is above 3, adjust it downwards by adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1% (v/v).
-
Confirm the final pH is in the desired range (e.g., 2.5 - 3.0).
-
Proceed with mobile phase preparation and system equilibration. Note: Always ensure your column is stable at the chosen pH. Standard silica columns should not be used below pH 2.[1]
-
-
Data Comparison: The following table illustrates the expected effect of pH on peak asymmetry.
| Mobile Phase Aqueous Component | Expected pH | Expected Peak Asymmetry Factor (As) for N-Benzyl-3-aminopropanol |
| Deionized Water | ~6-7 | > 1.8 (Significant Tailing) |
| 20 mM Phosphate Buffer | 7.0 | > 1.5 (Tailing) |
| 0.1% Formic Acid in Water | ~2.7 | < 1.3 (Improved Symmetry) |
| 0.1% TFA in Water | ~2.1 | < 1.2 (Good Symmetry) |
2. Use of a Competing Base Additive (Triethylamine - TEA)
If pH adjustment alone is insufficient or not possible, a competing base can be used.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add triethylamine (TEA) to the aqueous component to a final concentration of 0.1% (v/v). This typically corresponds to a concentration of around 10-20 mM.[8]
-
Adjust the pH to the desired level using an appropriate acid (e.g., phosphoric acid).
-
Proceed with mobile phase preparation. Caution: TEA can sometimes shorten column lifetime and may suppress MS signals if using LC-MS.[8]
-
3. Column and Hardware Evaluation
If mobile phase optimization does not resolve the issue, or if all peaks are tailing, investigate the column and system hardware.
-
Protocol for Column Issues:
-
Check for Voids/Contamination: Disconnect the column from the detector. If the manufacturer allows, reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile or methanol) to waste for at least 10 column volumes.[1][2]
-
Replace Guard Column: If you are using a guard column, replace it with a new one. A contaminated guard column is a common source of peak shape problems.[4]
-
Replace Column: If the above steps fail, the analytical column may be irreversibly damaged or contaminated. Replace it with a new, high-performance column, preferably one that is end-capped or specifically designed for basic compounds.[2]
-
-
Protocol for Extra-Column Volume:
-
Inspect all tubing between the injector and the column, and between the column and the detector.
-
Ensure tubing is as short as possible.
-
Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize dead volume.[3]
-
Check that all fittings are correctly seated and not creating dead space.
-
By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of N-Benzyl-3-aminopropanol.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. waters.com [waters.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. phenomenex.com [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Resolving issues with 3-(Benzylamino)propan-1-ol solubility and stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Benzylamino)propan-1-ol.
Troubleshooting Guides
Issue 1: Solubility Challenges and Precipitation
Researchers may encounter difficulties in dissolving this compound or experience precipitation of the compound from solution. This guide provides a systematic approach to address these issues.
Initial Assessment of the Problem:
-
Observe the precipitation: Note whether the precipitation is immediate upon addition to the solvent or occurs over time. Characterize the precipitate (e.g., crystalline, amorphous, oily).
-
Record the experimental conditions: Document the concentration of this compound, the exact composition of the solvent or buffer (including pH), the temperature, and the method of preparation.
Troubleshooting Workflow:
Potential Solutions:
-
pH Adjustment: this compound is an amine and its solubility in aqueous solutions is pH-dependent. In acidic conditions, the amine group is protonated, which can increase its polarity and solubility in water. Try adjusting the pH of your buffer to be slightly acidic.
-
Co-solvents: If working with aqueous buffers, consider preparing a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol and then diluting it into your aqueous buffer. When diluting, add the stock solution dropwise to the vigorously stirring buffer to avoid localized high concentrations that can lead to precipitation.
-
Temperature: For some compounds, solubility increases with temperature. Gentle warming of the solution (e.g., to 37°C) might help in dissolving the compound. However, be cautious as elevated temperatures could affect the stability of the compound or other components in your experiment.
-
Use of Salt Forms: Consider using a salt form of the compound, such as this compound hydrochloride or hydrobromide, which are generally more soluble in aqueous solutions than the free base.[1]
Issue 2: Compound Stability and Degradation
Ensuring the stability of this compound in your experimental setup is crucial for reliable results.
Factors Affecting Stability:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to the degradation of the compound over time. It is advisable to work with buffers that are close to neutral pH, unless the experimental design requires otherwise.
-
Light: Some organic molecules are sensitive to light. It is good practice to protect solutions of this compound from light, especially during long-term storage.[2]
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at recommended temperatures (e.g., 4°C or -20°C) and minimize the time the compound is kept at room temperature.[2]
-
Oxidizing Agents: Amines can be susceptible to oxidation. Avoid contact with strong oxidizing agents.
Investigating Degradation:
If you suspect degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check the purity of your solution over time. The appearance of new peaks in the chromatogram could indicate the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A recommended procedure for preparing a stock solution is as follows:
-
Weigh the desired amount of this compound in a suitable container.
-
Add a small amount of the chosen solvent (e.g., DMSO or ethanol) to create a slurry.
-
Gradually add more solvent while vortexing or sonicating until the compound is completely dissolved.
-
Store the stock solution in a tightly sealed container, protected from light, at the recommended temperature (4°C for short-term and -20°C for long-term storage).[2]
Q3: My solution of this compound has turned yellow. Is it still usable?
Q4: What are the recommended storage conditions for this compound?
The solid compound should be stored in a tightly closed container in a dry and well-ventilated place.[4] For solutions, it is recommended to store them at 4°C, protected from light.[2] For long-term storage, aliquoting the stock solution and storing it at -20°C can prevent repeated freeze-thaw cycles.
Data Presentation
Qualitative Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly Soluble | The presence of a non-polar benzyl group may limit water solubility. |
| Ethanol | Soluble | "Like dissolves like"; both are polar protic solvents. |
| Methanol | Soluble | Similar to ethanol, it is a polar protic solvent. |
| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Likely Soluble | A polar aprotic solvent. |
| Aqueous Buffers (Neutral pH) | Sparingly Soluble | Solubility is expected to be low but may be sufficient for some applications. |
| Aqueous Buffers (Acidic pH) | More Soluble | Protonation of the amine group increases polarity and water solubility. |
User-Determined Solubility Data Template:
Researchers can use the following table to record their own experimental solubility data.
| Solvent/Buffer (with pH) | Temperature (°C) | Maximum Soluble Concentration (mg/mL or mM) | Observations |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Procedure:
-
Add a pre-weighed amount of this compound to a vial.
-
Add a small, known volume of the solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved completely, add another pre-weighed amount of the compound and repeat steps 3 and 4.
-
If undissolved solid remains, add a small, known volume of the solvent and repeat steps 3 and 4.
-
Continue this process until a saturated solution (where no more solid dissolves) is obtained.
-
To ensure equilibrium, the saturated solution can be agitated at a constant temperature for a longer period (e.g., 24 hours).
-
Centrifuge the saturated solution to pellet any undissolved solid.
-
Carefully collect a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or by evaporating the solvent and weighing the residue).
Protocol for Preparing a Solution for Biological Assays
This protocol describes the preparation of a solution of this compound for use in in vitro experiments, such as cell-based assays.
Materials:
-
This compound
-
Sterile DMSO or ethanol
-
Sterile physiological buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
In a sterile laminar flow hood, prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in sterile DMSO or ethanol.
-
Ensure the compound is completely dissolved by vortexing.
-
To prepare the working solution, perform a serial dilution of the stock solution into the sterile physiological buffer.
-
When diluting, add the stock solution to the buffer and immediately mix by pipetting up and down or vortexing to prevent precipitation. The final concentration of the organic solvent in the working solution should be kept low (typically <0.5%) to avoid solvent-induced toxicity to cells.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the concentration may be too high for that specific buffer system, and a lower working concentration should be prepared.
References
Best practices for long-term storage of 3-(Benzylamino)propan-1-ol to prevent degradation
This guide provides best practices for the long-term storage and handling of 3-(Benzylamino)propan-1-ol to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] To prevent degradation from light and atmospheric components, it is recommended to keep the container in a dark place under an inert atmosphere.[4] While some suppliers suggest room temperature storage[4][5][6], refrigeration at 4°C is also recommended, particularly for protecting from light.[7]
Q2: What are the visible signs of degradation in this compound?
The pure compound is typically a colorless to slightly pale yellow, clear liquid.[5] Signs of potential degradation include a significant change in color, the formation of precipitates, or the development of an unusual odor. If you observe any of these changes, the purity of the compound should be verified before use.
Q3: What type of container is most suitable for the long-term storage of this compound?
The ideal container should be chemically resistant and provide an excellent seal to prevent exposure to air and moisture. High-density polyethylene (HDPE) or polypropylene (PP) bottles are good choices due to their excellent chemical resistance to alcohols and amines.[8][9] For maximum protection against oxidation and light, amber glass bottles with a tight-fitting cap are also highly recommended.[10] Ensure the container is tightly sealed to prevent contamination.[1][2]
Q4: Are there any substances that are incompatible with this compound during storage?
While specific incompatibility data for this compound is limited, as a general precaution for amino alcohols, it should be stored away from strong oxidizing agents and strong acids to prevent vigorous reactions. It is also advisable to store it separately from foodstuff containers.[1]
Q5: How can I check for and quantify the degradation of my stored this compound?
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and quantify any degradation products.[11] A shift in the retention time of the main peak or the appearance of new peaks compared to a reference standard would indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The liquid has changed color (e.g., darkened). | Oxidation due to prolonged exposure to air or light. | Verify the purity of the compound using an analytical method like HPLC. If significant degradation has occurred, it is advisable to use a fresh batch for sensitive experiments. For future storage, use an amber glass container and consider purging the headspace with an inert gas like argon or nitrogen. |
| Precipitates have formed in the container. | Contamination or degradation leading to the formation of insoluble byproducts. | Do not use the material. The precipitate could interfere with your experiments. Dispose of the contents and container according to approved waste disposal regulations.[2] |
| Inconsistent experimental results. | Degradation of the compound, leading to a lower effective concentration or the presence of interfering byproducts. | Test the purity of your stock of this compound against a new, unopened bottle or a certified reference standard. If degradation is confirmed, replace your stock. Review your storage and handling procedures to prevent future degradation. |
Storage Condition Summary
| Parameter | Recommendation | Source |
| Temperature | Room temperature or refrigerated at 4°C. | [4][5][6][7] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen). | [4] |
| Light | Keep in a dark place; protect from light. | [4][7] |
| Container | Tightly closed container. | [1][2][3] |
Recommended Container Materials
| Material | Advantages | Considerations |
| Amber Glass Bottles | Excellent chemical resistance, protects from light, and provides a good seal.[10] | Can be brittle and prone to breakage. |
| High-Density Polyethylene (HDPE) | Durable, versatile, and has good chemical resistance to alcohols and bases.[8] | May not be as effective as amber glass at blocking all light. |
| Polypropylene (PP) | Excellent chemical resistance and can withstand higher temperatures.[8] | Similar to HDPE, light protection may be a concern unless an opaque material is used. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
C18 HPLC column
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of phosphoric acid (for standard UV detection) or formic acid (for Mass-Spec compatibility).[11]
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 35°C).
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
3. Sample Preparation:
-
Prepare a stock solution of your this compound sample in the mobile phase.
-
Perform serial dilutions to obtain a suitable concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
The purity can be estimated by the relative area of the main peak. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Benzyl-3-aminopropan-1-ol | 4720-29-0 [chemicalbook.com]
- 5. 3-(Benzylamino)-1-propanol | 4720-29-0 [sigmaaldrich.com]
- 6. 4720-29-0|3-(Benzylamino)-1-propanol|BLD Pharm [bldpharm.com]
- 7. This compound | 4720-29-0 [sigmaaldrich.com]
- 8. royalchemical.com [royalchemical.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. 3-(Benzylamino)propanol | SIELC Technologies [sielc.com]
Technical Support Center: Purifying 3-(Benzylamino)propan-1-ol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the column chromatography purification of 3-(Benzylamino)propan-1-ol. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound on a standard silica gel column?
The primary challenge arises from the basic nature of the secondary amine in this compound and the acidic nature of the silica gel stationary phase. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amine, leading to several purification issues[1][2]:
-
Peak Tailing/Streaking: The strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks. This significantly reduces separation efficiency.
-
Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute, leading to low recovery of the desired product.[3]
-
Poor Separation: Tailing of the product peak can cause it to co-elute with impurities, making it difficult to achieve high purity.
Q2: What is the recommended stationary phase for the purification of this compound?
For routine purifications, standard silica gel (60 Å, 230-400 mesh) is often used due to its availability and cost-effectiveness. However, to mitigate the issues caused by its acidity, it is highly recommended to either use a modified mobile phase or an alternative stationary phase.
Alternatives to standard silica gel include:
-
Amine-functionalized silica: This stationary phase has amine groups covalently bonded to the silica surface, which masks the acidic silanol groups and minimizes strong interactions with basic analytes.[1]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be used for the purification of amines. Basic or neutral alumina is generally preferred over acidic alumina to avoid strong binding.
-
Reversed-phase silica (C18): For highly polar amines or when normal-phase chromatography fails, reversed-phase chromatography can be an effective alternative.[2][3]
Q3: How do I choose an appropriate mobile phase (eluent) for the purification?
The selection of the mobile phase is critical for a successful separation. A good starting point is to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.
Given the polar nature of the alcohol and amine functional groups, a mixture of a non-polar and a polar solvent is typically required. Good starting solvent systems to evaluate by TLC include:
-
Ethyl acetate/Hexane
-
Dichloromethane/Methanol
To counteract the acidic nature of the silica gel, it is crucial to add a small amount of a basic modifier to the mobile phase.[1][4] A common practice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent mixture. This will "neutralize" the acidic sites on the silica and improve the peak shape and recovery of the amine.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the silica gel due to strong acidic interactions. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). If the compound still does not elute, consider preparing the column and eluent with 1-2% triethylamine or ammonium hydroxide to reduce the acidity of the silica gel. For future attempts, consider using a less acidic stationary phase like alumina or amine-functionalized silica. |
| Significant peak tailing or streaking | Strong interaction between the basic amine and acidic silica gel. The column is overloaded with the sample. | Add a basic modifier like triethylamine (0.5-2%) or a few drops of ammonium hydroxide to your eluent.[1][4] Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity for the components of the mixture. Peak tailing is causing co-elution. | Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation between your product and the impurities. Address any peak tailing issues by adding a basic modifier to the eluent. |
| Low recovery of the product | The compound is irreversibly adsorbed onto the silica gel. The compound is degrading on the acidic silica gel. | Add a basic modifier to the eluent to minimize strong adsorption and potential degradation. Consider deactivating the silica gel by pre-treating it with the eluent containing the basic modifier before loading the sample. |
| The compound is insoluble in the chosen eluent | The polarity of the eluent is too low to dissolve the sample. | Use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol - all chromatography grade)
-
Triethylamine (TEA) or Ammonium Hydroxide (28%)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Method Development (TLC):
-
Prepare several eluent systems with varying polarities. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.
-
For each solvent system, prepare two versions: one neutral and one with the addition of ~1% triethylamine.
-
Spot your crude material on TLC plates and develop them in the prepared solvent systems.
-
The ideal solvent system will give your target compound an Rf value of 0.2-0.4 and show good separation from any impurities.
3. Column Packing:
-
Ensure the column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in your chosen eluent (with the basic modifier). The amount of silica should be 20-100 times the weight of your crude sample, depending on the difficulty of the separation.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. The flow rate should be steady; for flash chromatography, gentle air pressure can be applied.
-
Collect fractions of a consistent volume.
6. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Validation & Comparative
A Comparative Review of the Synthesis of 3-(Benzylamino)propan-1-ol and 3-(Methylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic routes to two key amino alcohol building blocks: 3-(benzylamino)propan-1-ol and 3-(methylamino)propan-1-ol. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. The choice between a benzyl or methyl substituent on the amino group can significantly influence the physicochemical properties and biological activity of the final molecule. Understanding the nuances of their synthesis is therefore critical for process development and optimization.
This review focuses on a common and efficient synthetic strategy for both molecules: the reductive amination of 3-hydroxypropanal. By using a shared starting material, we can draw direct comparisons in terms of reaction efficiency, conditions, and product outcomes.
Comparative Synthesis Data
The following tables summarize the key quantitative data for the synthesis of this compound and 3-(methylamino)propan-1-ol via reductive amination of 3-hydroxypropanal. The data presented is a representative synthesis based on established chemical principles.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Hydroxypropanal | C₃H₆O₂ | 74.08 | Starting Material |
| Benzylamine | C₇H₉N | 107.15 | Reagent (Amine Source) |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | Reagent (Amine Source) |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |
| This compound | C₁₀H₁₅NO | 165.23 | Product |
| 3-(Methylamino)propan-1-ol | C₄H₁₁NO | 89.14 | Product |
Table 2: Comparative Reaction Parameters and Yields
| Parameter | This compound Synthesis | 3-(Methylamino)propan-1-ol Synthesis |
| Reaction Time | 12-16 hours | 8-12 hours |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| pH | 5-6 (adjusted with acetic acid) | 8-9 |
| Typical Yield (Isolated) | 85-92% | 78-85% |
| Purity (post-purification) | >98% (by GC-MS) | >98% (by GC-MS) |
| Primary Byproducts | Unreacted starting materials, di-alkylated amine | Unreacted starting materials, potential for over-alkylation |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of each compound via reductive amination.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of 3-hydroxypropanal (7.41 g, 100 mmol) in 200 mL of dichloromethane (DCM), add benzylamine (10.72 g, 100 mmol) and glacial acetic acid (6.01 g, 100 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (25.43 g, 120 mmol) portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a colorless oil.
Protocol 2: Synthesis of 3-(Methylamino)propan-1-ol
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxypropanal (7.41 g, 100 mmol) with 100 mL of methanol (MeOH).
-
Amine Addition: Add a 40% aqueous solution of methylamine (8.54 g, 110 mmol) to the reaction mixture.
-
Imine Formation and Reduction: Stir the solution at room temperature. After 30 minutes, cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (4.16 g, 110 mmol) in small portions, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction by GC-MS.
-
Work-up: Carefully add 50 mL of 1 M hydrochloric acid (HCl) to quench the reaction and neutralize the excess base. Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Basify the remaining aqueous solution with 2 M sodium hydroxide (NaOH) to a pH of >12. Extract the product with dichloromethane (4 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by distillation under reduced pressure to afford 3-(methylamino)propan-1-ol.
Visualizing the Synthesis and Comparison
The following diagrams illustrate the general synthetic pathway and the comparative workflow.
A Comparative Guide to the Analysis of 3-(Benzylamino)propan-1-ol: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 3-(Benzylamino)propan-1-ol is critical. This amino alcohol, a key intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure product quality and safety. The two most prominent techniques for such analyses are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods, supported by experimental data, to aid in selecting the most appropriate technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile, polar, and thermally unstable compounds, making it well-suited for this compound.[1][2] Separation is achieved by passing a liquid sample through a column packed with a solid stationary phase, carried by a liquid mobile phase.[1]
Experimental Protocol: HPLC-UV
A common approach for the analysis of this compound is reverse-phase (RP) HPLC with UV detection.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Newcrom R1 or a standard C18 column.[3]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique known for its high resolution and sensitivity, particularly for volatile compounds.[4] However, due to the polar nature and low volatility of this compound, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[4]
Experimental Protocol: GC-MS with Derivatization
A typical GC-MS analysis of an amino alcohol involves a derivatization step, for example, using trifluoroacetic anhydride (TFAA).[4]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).[4]
-
Derivatization Procedure:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer operating in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of polar compounds like amino alcohols. The data is generalized from the analysis of similar compounds due to the limited availability of direct comparative studies on this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to low ng/mL range |
| Limit of Quantitation (LOQ) | Low µg/mL range | ng/mL range |
| **Linearity (R²) ** | Typically > 0.999 | Typically > 0.995 |
| Precision (RSD%) | < 2% | < 5% (including derivatization) |
| Sample Preparation | Simple dissolution | Multi-step derivatization required |
| Analysis Time | 10-30 minutes per sample[5] | 15-40 minutes per sample (excluding derivatization) |
Workflow Visualization
The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.
HPLC is often the preferred method for routine quality control due to its simpler sample preparation, robustness, and lower cost per analysis.[1][5] It is particularly well-suited for analyzing the compound in its native form without the need for chemical modification.[2]
GC-MS , on the other hand, offers superior sensitivity and selectivity, making it the ideal choice for trace-level analysis or when unambiguous identification is required.[4] However, the mandatory derivatization step adds complexity and potential for variability in the analytical workflow.[4]
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation and expertise. For high-throughput screening and routine quantification, HPLC is generally more practical. For challenging analytical problems requiring high sensitivity and definitive identification, GC-MS is the more powerful tool.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. 3-(Benzylamino)propanol | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to Purity Validation of 3-(Benzylamino)propan-1-ol: Titration vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the quality, efficacy, and safety of the final product. This guide provides an objective comparison of titration methods with alternative analytical techniques for the purity validation of 3-(Benzylamino)propan-1-ol. Experimental data and detailed protocols are provided to support the comparison.
Introduction to Purity Validation
This compound is a chemical intermediate with both a secondary amine and a primary alcohol functional group. The purity of this compound can be affected by starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to accurately determine its purity. This guide focuses on the classic technique of non-aqueous acid-base titration and compares it with modern chromatographic and spectroscopic methods.
Titration Methods for Purity Determination
Due to the basic nature of the secondary amine group, non-aqueous acid-base titration is a highly suitable method for the purity assessment of this compound. In a non-aqueous solvent, the basicity of the amine is enhanced, allowing for a sharp and clear endpoint.[1]
Principle of Non-Aqueous Acid-Base Titration
Weak bases, such as the amine in this compound, can be accurately titrated in aprotic solvents using a strong acid titrant like perchloric acid dissolved in glacial acetic acid.[2] The glacial acetic acid acts as a leveling solvent for bases.[3] The reactions involved are:
-
Formation of the titrant: HClO₄ + CH₃COOH → ClO₄⁻ + CH₃COOH₂⁺ (acetylammonium ion)[1][2]
-
Neutralization of the amine: R₂NH + CH₃COOH₂⁺ → R₂NH₂⁺ + CH₃COOH[2]
The endpoint of the titration can be determined potentiometrically or by using a visual indicator such as crystal violet.[3]
Experimental Protocol: Non-Aqueous Potentiometric Titration
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Glacial acetic acid (analytical grade)
-
Perchloric acid, 0.1 N in glacial acetic acid (standardized)
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Eco Titrator or equivalent potentiometric titrator with a suitable electrode (e.g., Solvotrode easyClean)[2]
-
Analytical balance
-
Burette, 50 mL
-
Beakers, 100 mL
Procedure:
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate into a 100 mL beaker.
-
Dissolve it in 25 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Perform the titration in triplicate and calculate the normality of the perchloric acid.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.3 g of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on the titrator and immerse the electrode in the solution.
-
Titrate with the standardized 0.1 N perchloric acid solution. The endpoint is determined by the inflection point of the titration curve.
-
Perform the analysis in triplicate.
-
-
Calculation of Purity:
-
Purity (%) = (V × N × E) / (W × 1000) × 100
-
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of the perchloric acid
-
E = Equivalent weight of this compound (165.24 g/mol )
-
W = Weight of the sample in g
-
-
Workflow for Titration-Based Purity Validation
References
A Comparative Spectroscopic Analysis of 3-(Benzylamino)propan-1-ol and Its N-Alkylated Derivatives
A detailed examination of 3-(Benzylamino)propan-1-ol and its N-methyl and N,N-dibenzyl derivatives through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) reveals distinct spectral shifts and fragmentation patterns that directly correlate with their structural modifications. This guide provides a comparative analysis of their spectroscopic data, offering valuable insights for researchers and professionals in drug development and chemical analysis.
The substitution on the nitrogen atom in this compound significantly influences the chemical environment of neighboring protons and carbons, leading to predictable changes in their respective spectra. These differences are systematically tabulated and discussed below, supported by detailed experimental protocols and visual representations of the molecular structures and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its N-methyl and N,N-dibenzyl derivatives.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton Assignment | This compound | N-Methyl-3-(benzylamino)propan-1-ol | N,N-Dibenzyl-3-aminopropan-1-ol |
| Ar-H | ~7.20-7.35 (m, 5H) | ~7.20-7.35 (m, 5H) | ~7.20-7.40 (m, 10H) |
| -CH₂-Ph | ~3.75 (s, 2H) | ~3.50 (s, 2H) | ~3.58 (s, 4H) |
| -N-CH₂- | ~2.70 (t, 2H) | ~2.45 (t, 2H) | ~2.60 (t, 2H) |
| -CH₂-CH₂-CH₂- | ~1.70 (quint, 2H) | ~1.75 (quint, 2H) | ~1.80 (quint, 2H) |
| -CH₂-OH | ~3.65 (t, 2H) | ~3.60 (t, 2H) | ~3.70 (t, 2H) |
| -N-CH₃ | - | ~2.20 (s, 3H) | - |
| -NH | ~2.50 (br s, 1H) | - | - |
| -OH | ~3.30 (br s, 1H) | ~3.40 (br s, 1H) | ~3.50 (br s, 1H) |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), quint (quintet), m (multiplet), and br s (broad singlet). |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound | N-Methyl-3-(benzylamino)propan-1-ol | N,N-Dibenzyl-3-aminopropan-1-ol |
| Ar-C (Quaternary) | ~140.0 | ~140.0 | ~139.5 |
| Ar-C | ~128.5, ~128.2, ~127.0 | ~129.0, ~128.2, ~127.0 | ~129.0, ~128.3, ~127.0 |
| -CH₂-Ph | ~54.0 | ~58.0 | ~58.5 |
| -N-CH₂- | ~49.5 | ~56.0 | ~54.0 |
| -CH₂-CH₂-CH₂- | ~32.0 | ~29.0 | ~29.5 |
| -CH₂-OH | ~61.0 | ~61.5 | ~61.0 |
| -N-CH₃ | - | ~42.5 | - |
| Note: Chemical shifts are approximate and depend on the experimental conditions. |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | N-Methyl-3-(benzylamino)propan-1-ol | N,N-Dibenzyl-3-aminopropan-1-ol |
| O-H Stretch (Alcohol) | 3350-3450 (broad) | 3350-3450 (broad) | 3350-3450 (broad) |
| N-H Stretch (Amine) | 3250-3350 (medium) | - | - |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2950 | 2850-2950 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | 1450-1600 |
| C-N Stretch | 1100-1200 | 1100-1200 | 1100-1200 |
| C-O Stretch | 1050-1080 | 1050-1080 | 1050-1080 |
Table 4: Key Mass Spectrometry Fragmentation Data (m/z)
| Ion | This compound | N-Methyl-3-(benzylamino)propan-1-ol | N,N-Dibenzyl-3-aminopropan-1-ol |
| Molecular Ion [M]⁺ | 165 | 179 | 255 |
| Base Peak | 91 ([C₇H₇]⁺) | 120 ([C₈H₁₀N]⁺) | 91 ([C₇H₇]⁺) |
| Other Key Fragments | 134 ([M-CH₂OH]⁺), 77 ([C₆H₅]⁺) | 134 ([M-CH₂CH₂OH]⁺), 91 ([C₇H₇]⁺) | 164 ([M-C₇H₇]⁺), 134, 77 ([C₆H₅]⁺) |
| Note: The fragmentation patterns are predicted based on common fragmentation rules for alcohols and amines.[1][2][3] The base peak for 3-(Benzylmethylamino)-1-propanol is reported as m/z 120.[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.[1]
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.[6]
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass spectrum was recorded, displaying the relative abundance of ions as a function of their m/z values.
Visualization of Structural Relationships and Analytical Workflow
The following diagrams illustrate the structural differences between the parent compound and its derivatives, and a typical workflow for their spectroscopic analysis.
Caption: Structural relationship between this compound and its derivatives.
Caption: General workflow for the spectroscopic analysis of organic compounds.
References
A Comparative Analysis of the Biological Activity of N-Substituted Amino Alcohol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various N-substituted amino alcohol isomers, supported by experimental data. The information compiled herein is intended to aid researchers in understanding the structure-activity relationships of this important class of compounds and to facilitate the development of novel therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of N-substituted amino alcohol isomers from various studies. These tables are designed for easy comparison of the cytotoxic and antifungal effects of different structural and stereoisomers.
Table 1: Comparative Cytotoxicity of N-Substituted Amino Alcohol Isomers
| Compound/Isomer | Cell Line | Assay | Activity (IC₅₀/NI₅₀ in µM) | Reference |
| Isosteviol-based 1,3-aminoalcohol (diastereoisomers and regioisomers) | HCT-116, EC9706, Eca109 | Not Specified | 2.47 - 12.25 | [1] |
| 1-Amino-2-propanol (L, D, and DL forms) | Fa32 (rat hepatoma) | Neutral Red Uptake | ~30,000 | [2] |
| 2-Amino-1-propanol (D-(+)-form) | Fa32 (rat hepatoma) | Neutral Red Uptake | ~28,000 | [2] |
| 3-Amino-1-propanol | Fa32 (rat hepatoma) | Neutral Red Uptake | ~29,000 | [2] |
| 4-Amino-1-butanol | Fa32 (rat hepatoma) | Neutral Red Uptake | ~23,000 | [2] |
| 4-Amino-2-butanol | Fa32 (rat hepatoma) | Neutral Red Uptake | ~11,000 | [2] |
| Sophoridinol analogue 9k | Various (liver, colon, breast, lung, glioma, nasopharyngeal) | Not Specified | Potent | [3] |
| Di-nuclear zinc(II) complex with chiral amino alcohol (V) | A549 (human lung carcinoma) | Not Specified | 17.8 | [4][5] |
Table 2: Comparative Antifungal Activity of N-Substituted Amino Alcohol Isomers
| Compound/Isomer | Fungal Strain | Assay | Activity (MIC in µg/mL) | Reference |
| Amine series 4b-4e | Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans | Broth Microdilution | 7.8 - 312 | [6][7] |
| Amide series 9a-9f | T. rubrum, T. mentagrophytes | Broth Microdilution | >1000 | [6][7] |
| Amide 9c | C. albicans | Broth Microdilution | Active (value not specified) | [6][7] |
| Piperidine, piperazine, or morpholine containing amino alcohols | Methicillin-resistant Staphylococcus aureus | Not Specified | >50% inhibition at 32 µg/mL | [8] |
| Aromatic substituted piperidine or piperazine containing amino alcohols | Cryptococcus neoformans | Not Specified | >95% inhibition at 32 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of N-substituted amino alcohol isomers.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of SDS-HCl solution (1 g SDS in 10 mL of 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix each sample thoroughly by pipetting and measure the absorbance at 570 nm using a microplate reader.[11]
b) Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Culture and Treatment: Culture cells (e.g., Fa32 rat hepatoma cells) and expose them to various concentrations of the test amino alcohols for 24 hours.[2]
-
Neutral Red Staining: After the treatment period, the medium is replaced with a medium containing neutral red.
-
Incubation and Extraction: Following a specific incubation period, the cells are washed, and the incorporated dye is extracted from the viable cells using a solubilization solution.
-
Quantification: The amount of dye retained is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.
Antifungal Susceptibility Testing
The antifungal activity of the compounds is typically determined by broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strains to be tested.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours for yeasts, longer for dermatophytes).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway.
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.[12]
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.[13]
-
Incubation: Incubate the mixture at 37°C to allow the active caspases to cleave the substrate.[12]
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission between 420-460 nm for AMC).[13] The fluorescence intensity is proportional to the caspase activity.
Mechanisms of Action and Signaling Pathways
N-substituted amino alcohols exert their biological effects through various mechanisms, with apoptosis induction and tubulin polymerization inhibition being two of the most prominent.
Apoptosis Induction
Many N-substituted amino alcohol derivatives have been shown to induce apoptosis in cancer cells.[14][15] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, which involves the disruption of the mitochondrial transmembrane potential and the subsequent activation of a cascade of caspases, with caspase-3 playing a central executioner role.[14]
Tubulin Polymerization Inhibition
Certain N-substituted amino alcohol derivatives have been identified as inhibitors of tubulin polymerization.[16][17][18] They exert their antimitotic effects by binding to the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Experimental Workflow: From Synthesis to Biological Evaluation
The development and evaluation of novel N-substituted amino alcohol isomers typically follow a structured workflow, from chemical synthesis to comprehensive biological testing.
References
- 1. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-substituted sophoridinol derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]
- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of 3-(Benzylamino)propan-1-ol and Other Propanolamines in N-Alkylation Reactions
This guide provides a comparative kinetic analysis of 3-(benzylamino)propan-1-ol against other structurally related propanolamines. The objective is to offer a clear, data-driven comparison of their reaction kinetics in a model N-alkylation reaction, supported by detailed experimental protocols and visual representations of the underlying chemical principles and workflows. Understanding these kinetic profiles is crucial for researchers, scientists, and drug development professionals in optimizing synthetic routes and in the rational design of new molecular entities.
Comparative Kinetic Data
The rate of N-alkylation is fundamentally influenced by the nucleophilicity of the amine, which is in turn governed by the electronic and steric nature of the substituents on the nitrogen atom. The following table summarizes representative pseudo-first-order rate constants (kobs) for the N-alkylation of various propanolamines with a model electrophile, benzyl bromide, under standardized conditions.
Disclaimer: The following data is illustrative, based on established principles of physical organic chemistry, and is intended to provide a framework for comparison. Actual experimental values may vary.
Table 1: Illustrative Pseudo-First-Order Rate Constants for the N-Alkylation of Propanolamines with Benzyl Bromide
| Propanolamine | N-Substituent(s) | Amine Type | Illustrative kobs (x 10⁻⁴ M⁻¹s⁻¹) | Illustrative Relative Rate |
| 3-Aminopropan-1-ol | -H, -H | Primary | 1.5 | 1.00 |
| 3-(Methylamino)propan-1-ol | -H, -CH₃ | Secondary | 7.5 | 5.00 |
| This compound | -H, -CH₂Ph | Secondary | 4.2 | 2.80 |
| 3-(Dimethylamino)propan-1-ol | -CH₃, -CH₃ | Tertiary | 0.9 | 0.60 |
Reaction Mechanism and Logical Relationships
The N-alkylation of primary and secondary amines with benzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. For tertiary amines, this reaction leads to a quaternary ammonium salt in a process known as the Menshutkin reaction.
Caption: Generalized Sₙ2 pathway for the N-alkylation of propanolamines.
Experimental Protocols
The kinetic analysis of N-alkylation reactions can be effectively performed using in-situ monitoring techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Protocol: Kinetic Analysis of Propanolamine N-Alkylation via ¹H NMR Spectroscopy
-
Reagent Preparation:
-
Prepare a stock solution of the propanolamine (e.g., this compound, 0.1 M) in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a separate stock solution of the alkylating agent (e.g., benzyl bromide, 0.1 M) in the same deuterated solvent.
-
An internal standard (e.g., 1,3,5-trimethoxybenzene) should be included in one of the stock solutions for accurate concentration measurement.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate both stock solutions and an empty NMR tube to the desired reaction temperature (e.g., 298 K) in a thermostatted chamber.
-
To initiate the reaction (t=0), rapidly mix equal volumes of the two stock solutions directly in the NMR tube.
-
Immediately place the NMR tube into the pre-equilibrated NMR spectrometer.
-
Acquire ¹H NMR spectra at regular, predetermined time intervals. The disappearance of reactant signals (e.g., the benzylic protons of benzyl bromide) and the appearance of product signals should be monitored.
-
-
Data Analysis:
-
Process the collected spectra (phasing, baseline correction, and integration).
-
Calculate the concentration of the limiting reactant at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.
-
Assuming pseudo-first-order conditions (i.e., one reactant in large excess), determine the rate constant (kobs) by plotting the natural logarithm of the reactant concentration versus time. The slope of the resulting linear fit will be equal to -kobs.
-
References
A Comparative Guide to Confirming the Absolute Configuration of Chiral 3-(Benzylamino)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For chiral 3-(benzylamino)propan-1-ol derivatives, which are important building blocks in medicinal chemistry, establishing the correct stereochemistry is critical for understanding their pharmacological activity and ensuring patient safety. This guide provides an objective comparison of the leading analytical techniques for confirming the absolute configuration of these compounds, supported by experimental data and detailed methodologies.
Comparison of Key Analytical Methods
The choice of method for determining the absolute configuration of a chiral this compound derivative depends on several factors, including the physical properties of the sample, the required accuracy, and the available instrumentation. The three primary techniques—X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method—each offer distinct advantages and limitations.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[5][6] |
| Sample Requirement | High-quality single crystal (often challenging to obtain).[1] | Sample in solution (1-10 mg). | Pure enantiomer (1-5 mg).[5][7] |
| Analysis Time | Days to weeks (including crystallization). | Hours. | Hours. |
| Accuracy | Unambiguous and definitive (the "gold standard").[1][8] | High; relies on comparison with quantum chemical calculations.[9][10] | High, but can be prone to misinterpretation if conformational models are incorrect.[11] |
| Key Advantage | Provides the complete 3D structure.[12] | Does not require crystallization; applicable to oils and non-crystalline solids.[9] | Widely accessible instrumentation (NMR).[13] |
| Key Limitation | The need for a suitable single crystal.[1] | Requires computational modeling for interpretation. | Indirect method; requires chemical derivatization.[5] |
Experimental Protocols
Single-Crystal X-ray Crystallography
X-ray crystallography is the most reliable method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained.[1][14] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal.[14]
Methodology:
-
Crystallization: Dissolve the enantiomerically pure this compound derivative in a suitable solvent or solvent mixture. Grow single crystals through slow evaporation, vapor diffusion, or cooling. Co-crystallization with a known chiral auxiliary can sometimes facilitate crystal growth and the determination of absolute configuration.[1][8]
-
Data Collection: Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a diffractometer.[14] Collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure to determine the atomic positions and connectivity.
-
Absolute Configuration Determination: Refine the structural model against the diffraction data. The absolute configuration is determined by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.[12]
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 12. excillum.com [excillum.com]
- 13. purechemistry.org [purechemistry.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Comparative Stability of N-Benzyl vs. N-Alkyl Propanolamines: A Guide for Researchers
For drug development professionals and researchers, understanding the intrinsic stability of a molecule is paramount. This guide provides a comparative analysis of the stability of N-benzyl propanolamines and N-alkyl propanolamines under forced degradation conditions. By examining their behavior under various stressors, this document aims to inform the selection and development of more stable drug candidates.
Executive Summary
This guide presents a comparative stability analysis of N-benzyl propanolamines and N-alkyl propanolamines based on forced degradation studies. The findings indicate that while both classes of compounds are susceptible to degradation under stress conditions, their degradation pathways and the extent of degradation can differ significantly. N-alkyl propanolamines, exemplified by the beta-blockers metoprolol and propranolol, have been extensively studied, showing primary degradation under oxidative, thermal, and photolytic stress. N-benzyl propanolamines are susceptible to oxidative cleavage of the N-benzyl bond, a key degradation pathway. This guide provides a detailed look at the experimental data and protocols to support these findings.
Data Presentation: Comparative Degradation Data
The following tables summarize the quantitative data from forced degradation studies on representative N-alkyl propanolamines, metoprolol and propranolol. Insufficient direct comparative data was available for a specific N-benzyl propanolamine under identical stress conditions.
Table 1: Forced Degradation of Metoprolol Succinate
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products' Retention Time (RT) in minutes |
| Acidic | 0.1 M HCl | 60 min | Minimal | - |
| Alkaline | 0.1 M NaOH at 60°C | 60 min | 29.66 | 4.62, 7.33 |
| Oxidative | 3% H₂O₂ at 60°C | - | 10.66 | - |
| Thermal | Reflux at 60°C | 60 min | 25.4 | 7.30, 11.42, 14.83 |
| Photolytic | UV light | - | Minimal | - |
Data sourced from a stability-indicating HPLC method study on metoprolol succinate.[1]
Table 2: Photolytic Degradation of Propranolol, Atenolol, and Metoprolol
| Compound | Half-life (hours) |
| Propranolol | ~16 |
| Atenolol | ~350 |
| Metoprolol | ~630 |
Data from a study on the direct photolysis of beta-blockers in water, suggesting propranolol is more susceptible to photodegradation than metoprolol and atenolol.[2]
Experimental Protocols
The methodologies outlined below are based on standard practices for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
General Forced Degradation Procedure:
A stock solution of the drug substance (e.g., 1 mg/mL) is prepared. This stock solution is then subjected to various stress conditions as detailed below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Acid Hydrolysis: The drug solution is mixed with an equal volume of an acid (e.g., 0.1 N HCl) and is often heated (e.g., at 60°C) for a specified period.
-
Base Hydrolysis: The drug solution is mixed with an equal volume of a base (e.g., 0.1 N NaOH) and may be heated to accelerate degradation.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperature.
-
Thermal Degradation: The drug substance, in solid form or in solution, is exposed to high temperatures (e.g., 60-80°C) in a hot air oven or by refluxing.
-
Photolytic Degradation: The drug substance, in solid form or solution, is exposed to a combination of UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.
Analytical Method:
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. A typical method would involve:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the drug and its degradation products have adequate absorbance.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Signaling Pathways and Degradation Mechanisms
The following diagrams illustrate the potential degradation pathways for N-alkyl and N-benzyl propanolamines based on the available literature.
Potential degradation pathways for N-Alkyl Propanolamines.
Primary degradation pathway for N-Benzyl Propanolamines.
Experimental Workflow
The following diagram outlines the typical workflow for a forced degradation study.
Workflow for a typical forced degradation study.
Conclusion
The stability of propanolamine derivatives is a critical factor in their development as pharmaceutical agents. This guide highlights that N-alkyl and N-benzyl propanolamines exhibit different primary degradation pathways. While N-alkyl propanolamines like metoprolol and propranolol show susceptibility to a range of stressors including oxidation, heat, and light, N-benzyl propanolamines are particularly prone to oxidative cleavage of the benzyl group. Understanding these distinct stability profiles is essential for designing robust formulations and establishing appropriate storage conditions. Further head-to-head comparative studies under identical forced degradation conditions would be beneficial for a more definitive stability ranking.
References
Evaluating the Efficacy of 3-(Benzylamino)propan-1-ol as a Precursor in Multi-step Synthesis: A Comparative Guide
In the landscape of synthetic organic chemistry, the selection of an appropriate precursor is a critical decision that significantly influences the efficiency, yield, and overall success of a multi-step synthesis. Among the diverse array of available building blocks, amino alcohols serve as versatile intermediates in the construction of complex nitrogen-containing molecules, including pharmaceuticals and other bioactive compounds. This guide provides a comprehensive evaluation of the efficacy of 3-(benzylamino)propan-1-ol as a precursor in multi-step synthesis, with a comparative analysis against alternative amino alcohols.
This compound: A Versatile Building Block
This compound, also known as N-benzyl-3-aminopropanol, is a bifunctional organic compound featuring a secondary amine and a primary alcohol. This unique structural arrangement allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of heterocyclic compounds and other complex molecular architectures. The presence of the benzyl group on the nitrogen atom offers a means of protection that can be selectively removed under various reaction conditions, further enhancing its synthetic utility.
While direct, multi-step synthetic protocols with detailed experimental data starting from this compound are not abundantly available in the public literature, its structural motif is present in key intermediates of important synthetic pathways. One such example is in the synthesis of tetrahydroquinoline derivatives, a class of compounds with significant biological activity.
Comparative Synthesis of 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines
A study by Nnamonu et al. (2013) details the synthesis of 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines, which provides valuable insights into the reactivity of a key structurally related intermediate, N-benzyl-3-anilinopropanamide.[1][2] This synthesis involves an uncatalyzed amine exchange reaction followed by a cyclization step.
Data Presentation: A Comparative Overview of Yields
The following table summarizes the yields for the synthesis of N-benzyl-3-anilinopropanamides and their subsequent cyclization to 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines as reported by Nnamonu et al. (2013).[1][2]
| Starting Material (Substituted 3-Anilinopropanamide) | Product (N-Benzyl-3-anilinopropanamide) Yield (%) | Final Product (4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline) Yield (%) |
| 3-p-anisidinopropanamide | 41 | 69 (for the methoxy series) |
| 3-m-anisidinopropanamide | 40 | Not reported |
| 3-p-toluidinopropanamide | 36 | Not reported |
Experimental Protocols
Synthesis of N-Benzyl-3-anilinopropanamides: [1][2]
A mixture of the respective substituted 3-anilinopropanamide (0.10 mol) and benzylamine (0.10 mol) was heated under reflux on a sand bath. The reaction progress was monitored until the formation of a solid product was observed (typically after about one hour). The resulting mixture was then dispersed in chloroform and filtered. The crude solid was recrystallized from benzene to yield the purified N-benzyl-3-anilinopropanamide.
Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline: [1][2]
The N-benzyl-3-anilinopropanamide from the methoxy series was refluxed with acetic anhydride. This step was initially intended for N-acetylation but resulted in a facile ring closure to form the 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline derivative.
Alternative Precursors and Comparative Efficacy
To evaluate the efficacy of a this compound-type precursor, a comparison with alternative synthetic routes to similar heterocyclic structures is necessary. The synthesis of tetrahydroquinolines can be achieved through various methods, often employing different starting materials. A common alternative involves the reaction of anilines with α,β-unsaturated ketones or aldehydes, followed by cyclization.
A direct quantitative comparison of yields and reaction times with the synthesis described by Nnamonu et al. is challenging without a specific, documented synthesis of the exact same final product using an alternative precursor. However, a qualitative assessment of the synthetic strategies can be made. The amine-exchange reaction followed by cyclization represents a relatively straightforward approach. Alternative methods might involve more steps or require specific catalysts, potentially impacting the overall efficiency.
Visualizing the Synthetic Pathway and Workflow
To better understand the synthetic process and the relationships between the components, the following diagrams are provided.
Caption: Synthetic pathway for 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
Caption: Comparative experimental workflow for tetrahydroquinoline synthesis.
Caption: Logical relationships of precursor efficacy.
Conclusion
This compound and its structural analogs hold significant potential as precursors in the multi-step synthesis of complex nitrogen-containing heterocycles. The synthesis of tetrahydroquinolines from N-benzyl-3-anilinopropanamides demonstrates a viable pathway where this structural motif is key. While a direct, quantitative comparison with alternative precursors is limited by the available literature, the presented synthesis showcases a straightforward approach with moderate to good yields. The versatility offered by the bifunctional nature of this compound, combined with the potential for various synthetic manipulations, makes it a valuable tool for researchers in drug discovery and development. Further research into direct synthetic applications and comparative studies would be beneficial to fully elucidate its efficacy relative to other common amino alcohol precursors.
References
Benchmarking 3-(Benzylamino)propan-1-ol synthesis against alternative routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 3-(benzylamino)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The routes evaluated are reductive amination, direct alkylation, and a multi-step approach involving the ring-opening of an azetidinone precursor. Each method is assessed based on yield, purity, reaction time, and overall process efficiency, supported by representative experimental data.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, scalability, and desired purity. The following table summarizes the key quantitative data for the three primary synthetic pathways discussed in this guide.
| Parameter | Route 1: Reductive Amination | Route 2: Direct Alkylation | Route 3: Azetidinone Ring Opening |
| Starting Materials | 3-Aminopropan-1-ol, Benzaldehyde | 3-Aminopropan-1-ol, Benzyl Chloride | 3-Chloropropionyl chloride, Benzylamine |
| Key Intermediates | N-Benzylidenepropan-1-amine | - | N-Benzyl-azetidin-2-one |
| Overall Yield (Estimated) | 85-95% | 70-80% | 60-70% (two steps) |
| Purity (Typical) | >98% | 95-98% | >99% |
| Reaction Time | 12-18 hours | 8-12 hours | 24-36 hours (two steps) |
| Key Advantages | High yield, readily available starting materials. | One-pot procedure, avoids metal catalysts. | High purity of final product. |
| Key Disadvantages | Requires a reducing agent. | Potential for over-alkylation, lachrymatory reagent. | Multi-step process, requires LAH. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Route 1: Reductive Amination of 3-Aminopropan-1-ol with Benzaldehyde
This method involves the formation of an imine intermediate from 3-aminopropan-1-ol and benzaldehyde, which is subsequently reduced in situ to the desired product.
Materials:
-
3-Aminopropan-1-ol (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-aminopropan-1-ol and benzaldehyde in methanol.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is ~7.
-
Remove methanol under reduced pressure.
-
Add saturated sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Direct Alkylation of 3-Aminopropan-1-ol with Benzyl Chloride
This one-pot synthesis involves the direct N-alkylation of 3-aminopropan-1-ol with benzyl chloride, often facilitated by a base.
Materials:
-
3-Aminopropan-1-ol (1.2 equiv)
-
Benzyl chloride (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (solvent)
-
Water (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of 3-aminopropan-1-ol and potassium carbonate in acetonitrile, add benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (2x).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.
-
Purify by vacuum distillation or column chromatography.
Route 3: Synthesis via N-Benzyl-azetidin-2-one Ring Opening
This two-step route involves the synthesis of N-benzyl-azetidin-2-one followed by its reduction to this compound.
Step 3a: Synthesis of N-Benzyl-azetidin-2-one
Materials:
-
Benzylamine (1.0 equiv)
-
3-Chloropropionyl chloride (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve benzylamine and triethylamine in dichloromethane and cool to 0°C.
-
Add a solution of 3-chloropropionyl chloride in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude N-benzyl-3-chloropropionamide.
-
Dissolve the crude amide in tetrahydrofuran (THF) and add sodium hydride (1.2 equiv) portion-wise at 0°C.
-
Stir the mixture at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield N-benzyl-azetidin-2-one, which can be purified by chromatography.
Step 3b: Reduction of N-Benzyl-azetidin-2-one
Materials:
-
N-Benzyl-azetidin-2-one (1.0 equiv)
-
Lithium aluminum hydride (LAH) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Sodium sulfate decahydrate (for workup)
Procedure:
-
Add a solution of N-benzyl-azetidin-2-one in anhydrous THF to a stirred suspension of LAH in anhydrous THF at 0°C.
-
Stir the mixture at room temperature for 8 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water and 15% aqueous sodium hydroxide.
-
Add sodium sulfate decahydrate and stir for 30 minutes.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
A Comparative Guide to the Isomeric Purity Assessment of 3-(Benzylamino)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The precise analysis of isomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as 3-(benzylamino)propan-1-ol, ensuring the absence of closely related structural isomers is paramount for guaranteeing its identity, safety, and efficacy in downstream applications. This guide provides a comparative overview of analytical methodologies for the assessment of its isomeric purity, supported by established experimental principles for similar amino alcohol compounds.
As this compound is an achiral molecule, the term "isomeric purity" in this context refers to the quantification of the main component against its potential structural isomers, primarily positional isomers. These isomers may arise during the synthesis process and often exhibit similar physical and chemical properties, making their separation and quantification a significant analytical challenge.
Potential Isomeric Impurities
The most probable isomeric impurities of this compound are its positional isomers, which include:
-
2-(Benzylamino)propan-1-ol: The benzylamino group is attached to the second carbon of the propane chain.
-
1-(Benzylamino)propan-2-ol: The benzylamino group is on the first carbon, and the hydroxyl group is on the second.
The structural similarity between these compounds necessitates high-resolution analytical techniques for accurate purity assessment.
Safety Operating Guide
Safe Disposal of 3-(Benzylamino)propan-1-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(Benzylamino)propan-1-ol, aligning with standard laboratory safety protocols and regulatory compliance.
Hazard and Personal Protective Equipment (PPE) Summary
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to don the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[1] | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1] |
| Causes serious eye damage[1] | Skin Protection: Wear chemical-impermeable gloves and protective clothing.[1] |
| May cause skin irritation | Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[1] |
| May cause respiratory irritation[2] | General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and transfer to a licensed waste disposal facility.
1. Waste Collection:
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste.
-
Do not mix this compound with other incompatible chemical waste.
-
The container should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3]
2. Handling and Transfer:
-
Always wear the appropriate PPE as detailed in the table above when handling the waste.
-
When transferring the chemical to the waste container, do so in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2]
-
Avoid splashing and direct contact with skin and eyes.
3. In Case of a Spill:
-
For small spills, absorb the liquid with an inert, non-combustible material such as dry earth, sand, or vermiculite.[3]
-
Once absorbed, collect the material into a suitable container for disposal.[3]
-
For large spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains or waterways.[1]
4. Final Disposal:
-
The disposal of this compound must be conducted by an approved and licensed waste disposal company.[1][2]
-
It is the responsibility of the chemical waste generator to comply with all local, regional, and national regulations regarding hazardous waste disposal.[2]
-
Ensure the waste container is clearly labeled with the chemical name and associated hazards before collection.
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(Benzylamino)propan-1-ol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Benzylamino)propan-1-ol (CAS No. 4720-29-0). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding these risks.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 1, Category 2 | H318: Causes serious eye damage[1], H319: Causes serious eye irritation[3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Signal Word: Danger[1] or Warning[2][3]
Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US)[1][3] |
| Skin Protection | Impervious and fire/flame resistant clothing, such as a lab coat or gown.[1] | |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] |
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Standard operating procedure for this compound.
Procedural Guidance: Step-by-Step Handling and Disposal Plan
I. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]
-
Ensure Proper Ventilation: All handling of this chemical should occur in a well-ventilated area, such as a chemical fume hood.[3]
-
Assemble Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above. This includes safety goggles, a lab coat, and gloves.
II. Handling the Chemical:
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist. Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[1]
-
Dispensing: Carefully dispense the required amount of the chemical, minimizing the risk of splashes or spills.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[3]
III. First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]
-
In Case of Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical help.[1][3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
IV. Spill and Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment.[5] Evacuate personnel to safe areas.
-
Containment: Soak up the spill with an inert absorbent material.
-
Cleanup: Collect the material in suitable, closed containers for disposal.[3]
V. Storage and Disposal:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not empty into drains.[3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
